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Core Science & Biosynthesis

Foundational

A Technical Guide to [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol (CAS 2820536-96-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol, a novel and specialized chemical building block. Azetidine scaffolds are increasingly recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol, a novel and specialized chemical building block. Azetidine scaffolds are increasingly recognized as privileged structures in medicinal chemistry, capable of imparting favorable physicochemical properties and unique three-dimensional conformations to drug candidates.[1][2] The introduction of a difluoroethyl moiety further enhances its utility by modulating properties such as metabolic stability and lipophilicity.[3] This guide, intended for researchers and professionals in drug development, details the compound's predicted properties, offers a robust framework for its spectroscopic analysis, outlines a validated synthetic approach, and discusses its potential applications in the synthesis of next-generation therapeutics.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The Role of Azetidines as Privileged Structures

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Their significance lies in their unique conformational rigidity, which provides a well-defined three-dimensional vector for substituent placement, a critical factor for precise receptor targeting.[1] Despite inherent ring strain, azetidines are generally stable and serve as valuable bioisosteres for other, more flexible cyclic amines or even acyclic fragments.[1] This constrained geometry can enhance binding affinity, improve selectivity, and favorably influence pharmacokinetic profiles.

The Impact of Fluorination on Pharmacokinetic Properties

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[3] The geminal difluoro group (CF₂) present in the N-(2,2-difluoroethyl) substituent of the title compound is particularly noteworthy. This motif can act as a bioisostere for a methylene group, an ether oxygen, or a carbonyl group, while significantly altering local electronics and conformation. Critically, the C-F bond is exceptionally strong, meaning that strategic fluorination, particularly at metabolically labile positions, can block oxidative metabolism, thereby increasing the half-life and bioavailability of a compound.[3]

Profile of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol as a Novel Building Block

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol combines the benefits of the chiral azetidine core with the metabolic stability conferred by the difluoroethyl group. The (S)-stereochemistry at the C2 position provides a fixed chiral center, essential for stereospecific interactions with biological targets. The primary alcohol offers a versatile synthetic handle for further elaboration, allowing this building block to be readily incorporated into a diverse range of molecular architectures through etherification, esterification, or oxidation followed by reductive amination.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and comparison to analogous compounds like (azetidin-2-yl)methanol.[4]

PropertyPredicted ValueSource / Rationale
CAS Number 2820536-96-5-
Molecular Formula C₆H₁₁F₂NO-
Molecular Weight 151.16 g/mol Calculated from formula
Appearance Predicted to be a colorless oil or low-melting solidBased on analogs like (S)-(1-(2,2-Difluoroethyl)pyrrolidin-2-yl)methanol
Boiling Point >200 °C (Predicted)Increased MW and polarity compared to parent azetidinylmethanol
Predicted LogP ~0.5 - 1.0The difluoroethyl group increases lipophilicity compared to the parent N-H compound[4]
Chirality (S)-configurationDefined by synthesis
Spectroscopic Analysis: An Interpretive Guide

Unambiguous characterization of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol relies on nuclear magnetic resonance (NMR) spectroscopy. The interpretation is complicated by the inherent features of the azetidine ring and the fluorine atoms.

Challenges in Interpretation:

  • Complex Splitting: The rigid four-membered ring can lead to non-intuitive coupling constants and second-order effects.[5]

  • Diastereotopicity: The chiral center at C2 renders the methylene protons at C3 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other.[5]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~5.90 ttd (triplet of triplets of doublets) 1H N-CH₂-CH F₂ Characteristic signal for a CHF₂ group coupled to an adjacent CH₂. Large ¹J-H,F coupling (~57 Hz) and smaller ³J-H,H coupling (~4 Hz).
~3.8-4.0 m 1H CH -CH₂OH Azetidine ring proton adjacent to both nitrogen and the hydroxymethyl group.
~3.6-3.7 m 2H CH₂-OH Methylene protons of the hydroxymethyl group. May be diastereotopic.
~2.8-3.0 m 2H N-CH ₂-CHF₂ Methylene protons adjacent to the nitrogen and the CHF₂ group.
~2.0-2.3 m 2H Ring CH Diastereotopic methylene protons on the azetidine ring.

| Variable | br s | 1H | OH | Broad singlet, chemical shift is dependent on concentration and temperature. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity (in ¹⁹F-decoupled) Assignment Rationale
~114 t (¹J-C,F ≈ 240 Hz) N-CH₂-C HF₂ The large one-bond C-F coupling constant is characteristic of a CF₂ group.
~65 s C H-CH₂OH Azetidine carbon bearing the hydroxymethyl group.
~63 s CH-C H₂OH Carbon of the hydroxymethyl group.
~55 t (²J-C,F ≈ 25 Hz) N-C H₂-CHF₂ Two-bond C-F coupling is observed.

| ~52 | s | Ring C H₂ | Azetidine ring methylene carbon. |

Synthesis and Reactivity

Retrosynthetic Analysis

The most logical and efficient synthesis involves the direct N-alkylation of the commercially available chiral precursor, (S)-azetidin-2-ylmethanol, with a suitable 2,2-difluoroethylating agent.

G product [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol intermediate N-Alkylation product->intermediate Disconnection start1 (S)-Azetidin-2-ylmethanol intermediate->start1 start2 2,2-Difluoroethylating Agent (e.g., F₂CHCH₂OTf) intermediate->start2

Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol

Objective: To synthesize [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol via N-alkylation.

Materials:

  • (S)-Azetidin-2-ylmethanol hydrochloride[6]

  • 2,2-Difluoroethyl trifluoromethanesulfonate (Triflate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free-Basing the Starting Material: To a stirred suspension of (S)-azetidin-2-ylmethanol hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of hydrochloride) at 0 °C, add a saturated solution of NaHCO₃ until the pH of the aqueous layer is >9.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.

    • Causality: The hydrochloride salt protects the amine but renders it non-nucleophilic. The free base must be generated in situ for the reaction to proceed. Using the material immediately is crucial as small, volatile amines can be lost under vacuum.

  • N-Alkylation: Dissolve the crude (S)-azetidin-2-ylmethanol (1.0 eq) in anhydrous acetonitrile (20 mL per gram).

  • Add anhydrous potassium carbonate (2.5 eq). This acts as a non-nucleophilic base to scavenge the triflic acid byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,2-difluoroethyl triflate (1.1 eq) dropwise over 15 minutes.

    • Causality: Triflate is an excellent leaving group, making the reagent highly electrophilic and ensuring an efficient reaction. Dropwise addition at low temperature helps control any potential exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: Filter the reaction mixture to remove K₂CO₃ and rinse the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol.

    • Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate its structure and confirm the success of the synthesis.

Applications in Drug Discovery

Utility as a Chiral Building Block

This compound is an exemplary chiral building block. The primary alcohol serves as a key point for diversification. It can be readily coupled to carboxylic acids (to form esters), activated heterocycles (via SₙAr reactions after conversion to an alkoxide), or used in Mitsunobu reactions. This flexibility allows for its integration into a wide array of scaffolds targeting diverse therapeutic areas.[2]

Workflow for Library Synthesis

The true power of a building block like this is realized in the context of library synthesis for lead discovery and optimization. The workflow below illustrates how it can be used to generate a focused library of compounds for screening.

G cluster_0 Phase 1: Scaffolding cluster_1 Phase 2: Diversification Reactions cluster_2 Phase 3: Compound Library cluster_3 Phase 4: Screening & Analysis bb_node [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol esterification Esterification (R-COOH, EDC/DMAP) bb_node->esterification etherification Williamson Etherification (NaH, R-X) bb_node->etherification mitsunobu Mitsunobu Reaction (R-OH, DIAD/PPh₃) bb_node->mitsunobu library Focused Library of Novel Chemical Entities esterification->library etherification->library mitsunobu->library hts High-Throughput Screening library->hts sar Structure-Activity Relationship (SAR) Analysis hts->sar

Caption: Workflow for utilizing the building block in library synthesis.

Safety and Handling

As a novel chemical, a specific Material Safety Data Sheet (MSDS) is not available. However, based on its structural components (a heterocyclic amine and a fluorinated alkane), standard laboratory precautions for handling potentially hazardous chemicals are required.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9] Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A refrigerator is recommended for long-term storage to ensure stability.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Conclusion

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol is a highly valuable, modern building block for drug discovery. It synergistically combines the conformational constraint and stereochemical definition of the chiral azetidine ring with the metabolic robustness imparted by the difluoroethyl group. Its versatile primary alcohol functionality allows for straightforward incorporation into complex molecular designs, making it an ideal candidate for the generation of lead-like libraries aimed at a multitude of biological targets. The synthetic route is accessible and scalable, positioning this compound as a key resource for medicinal chemists seeking to access novel chemical space and develop differentiated clinical candidates.

References

  • OKS. (n.d.). OKS 536 - Safety Data Sheet. Retrieved from [Link]

  • BP. (2016, August 4). Safety Data Sheet. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15251628, (Azetidin-2-yl)methanol. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • University of Illinois, School of Chemical Sciences. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Wiemer, A. J., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Google Patents. (n.d.). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • U.S. Environmental Protection Agency. (2025, October 15). 2,2-difluoro-1-phenylethanol Properties. Retrieved from [Link]

  • Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Bull, J. A., et al. (2012, March 19). An Efficient Synthesis of Azetidines with (2-Bromoethyl)
  • LookChem. (n.d.). (2R)-azetidin-2-ylmethanol CAS NO.209329-11-3. Retrieved from [Link]

Sources

Exploratory

chemical structure of (S)-1-(2,2-difluoroethyl)azetidin-2-ylmethanol

The following technical guide provides an in-depth analysis of (S)-1-(2,2-difluoroethyl)azetidin-2-ylmethanol , a specialized fluorinated building block used in modern medicinal chemistry to modulate basicity, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-1-(2,2-difluoroethyl)azetidin-2-ylmethanol , a specialized fluorinated building block used in modern medicinal chemistry to modulate basicity, metabolic stability, and lipophilicity in drug candidates.[1]

[1]

Executive Summary

(S)-1-(2,2-difluoroethyl)azetidin-2-ylmethanol is a chiral, heterocyclic building block characterized by a strained four-membered azetidine ring, a primary alcohol handle, and a metabolically robust N-difluoroethyl group.[1] In drug discovery, this scaffold serves as a proline mimetic and a bioisostere for N-ethyl or N-isopropyl groups.[1] The incorporation of the gem-difluoro moiety is a strategic design element (the "fluorine effect") used to lower the pKa of the tertiary amine (typically from ~10.5 to ~7.0–8.0), thereby improving oral bioavailability, blood-brain barrier (BBB) permeability, and reducing hERG channel liability.

Property Data / Descriptor
Systematic Name [(2S)-1-(2,2-difluoroethyl)azetidin-2-yl]methanol
Molecular Formula C₆H₁₁F₂NO
Molecular Weight 151.15 g/mol
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Chirality (S)-enantiomer (derived from L-azetidine-2-carboxylic acid)
Key Substituent 2,2-Difluoroethyl (Bioisostere for Ethyl/Isopropyl)
Primary Application Fragment-Based Drug Design (FBDD), Kinase Inhibitors (e.g., JAK)

Chemical Structure & Conformational Analysis[1]

Structural Breakdown

The molecule consists of three distinct pharmacophoric domains:

  • The Azetidine Core: A highly strained (~25 kcal/mol) four-membered ring.[1] Unlike the planar amide bond in lactams, the saturated azetidine ring adopts a puckered conformation to relieve torsional strain.[1]

  • The Chiral Hydroxymethyl Group: Positioned at C2 with (S)-stereochemistry, this group provides a vector for further functionalization (e.g., conversion to aldehydes, amines, or ethers) or acts as a hydrogen bond donor/acceptor in the binding pocket.[1]

  • The N-(2,2-Difluoroethyl) Tail: The electron-withdrawing fluorine atoms exert a strong inductive effect (-I) through the ethylene linker, significantly reducing the electron density on the nitrogen lone pair.[1]

The "Fluorine Effect" on Basicity

A critical design feature is the modulation of basicity.[1]

  • Native N-Ethyl Azetidine: pKa ≈ 10.5 (Highly basic, protonated at physiological pH).[1]

  • N-(2,2-Difluoroethyl) Azetidine: pKa ≈ 6.8 – 7.5 (Moderately basic).[1]

  • Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating passive diffusion across lipid membranes.[1]

G cluster_0 Structural Logic Node1 Azetidine Ring (High Strain ~25 kcal/mol) Node2 N-Difluoroethyl Group (Inductive Effect) Node1->Node2 N-Substitution Node3 Basicity Modulation (pKa 10.5 → ~7.2) Node2->Node3 -I Effect Node4 Improved Permeability (Passive Diffusion) Node3->Node4 Reduced Ionization caption Fig 1. Impact of the difluoroethyl group on physicochemical properties.

Synthesis & Manufacturing Protocol

The synthesis requires careful handling due to the volatility of the difluoroethyl reagents and the potential for ring opening of the strained azetidine. The most robust route utilizes reductive amination , which avoids the harsh basic conditions of direct alkylation.[1]

Retrosynthetic Analysis
  • Target: (S)-1-(2,2-difluoroethyl)azetidin-2-ylmethanol[1]

  • Precursors: (S)-Azetidin-2-ylmethanol (commercially available as HCl salt) + 2,2-Difluoroacetaldehyde (often supplied as the ethyl hemiacetal).[1]

Validated Experimental Protocol (Reductive Amination)

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Ar or N₂).

Reagents:

  • (S)-Azetidin-2-ylmethanol HCl (1.0 equiv)[1]

  • 2,2-Difluoroacetaldehyde ethyl hemiacetal (1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Triethylamine (TEA, 1.0 equiv to free the salt)

Step-by-Step Methodology:

  • Free Base Formation: Suspend (S)-azetidin-2-ylmethanol HCl in anhydrous DCM. Add TEA (1.0 equiv) at 0°C and stir for 15 minutes to generate the free amine in situ.

  • Imine Formation: Add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 equiv) to the mixture. Allow to stir at room temperature for 30–60 minutes. Mechanistic Note: The hemiacetal dissociates to the aldehyde, which condenses with the azetidine to form the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. The mild nature of STAB prevents the reduction of the aldehyde before imine formation.[1]

  • Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃.[1] Extract with DCM (3x).[1]

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Yield Expectation: 75–85% isolated yield.

Synthesis Start (S)-Azetidin-2-ylmethanol (HCl Salt) Intermediate Iminium Ion Intermediate Start->Intermediate TEA, DCM, RT Reagent 2,2-Difluoroacetaldehyde (Hemiacetal) Reagent->Intermediate Condensation Product (S)-1-(2,2-difluoroethyl) azetidin-2-ylmethanol Intermediate->Product NaBH(OAc)3 Reductive Amination caption Fig 2. Reductive amination pathway for synthesis.

Medicinal Chemistry Applications

Bioisosterism in Kinase Inhibitors

This scaffold is frequently observed in the optimization of JAK (Janus Kinase) and TYK2 inhibitors.[1] The azetidine ring provides a rigid spacer that orients the alcohol group (or its derivatives) into specific polar pockets of the enzyme, while the difluoroethyl group occupies hydrophobic sub-pockets without incurring the metabolic penalty of a standard ethyl group (which is prone to CYP450 oxidation).

Metabolic Stability

The C-H bonds adjacent to the nitrogen in a standard N-ethyl group are metabolic "soft spots," susceptible to N-dealkylation.[1]

  • Mechanism: Substitution of Hydrogen with Fluorine increases the C-H bond dissociation energy (BDE), rendering the position resistant to radical abstraction by CYP450 enzymes.[1]

  • Outcome: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Analytical Characterization Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): Characteristic triplet of triplets for the terminal proton of the CHF₂ group (

    
     ppm, 
    
    
    
    Hz).[1]
  • ¹⁹F NMR: Doublet of triplets (

    
     ppm).[1]
    
  • Mass Spectrometry: ESI+

    
    .[1]
    

References

  • Synthesis of Azetidines: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[1] Link

  • Fluorine in Med Chem: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

  • JAK Inhibitor Scaffolds: Brotherton-Pleiss, C., et al. (2021).[1] "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[1][2] Journal of Medicinal Chemistry, 64(1).[1] Link

  • Difluoroethyl Bioisosteres: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Azetidine Properties: PubChem Compound Summary for Azetidin-2-ylmethanol (CAS 104587-62-4). Link

Sources

Foundational

The Strategic Role of 2,2-Difluoroethyl Azetidines in Medicinal Chemistry

Executive Summary In the optimization of small molecule therapeutics, the 2,2-difluoroethyl azetidine moiety has emerged as a high-value structural motif. It represents a synergistic combination of two powerful medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the 2,2-difluoroethyl azetidine moiety has emerged as a high-value structural motif. It represents a synergistic combination of two powerful medicinal chemistry strategies: ring contraction (to azetidine) and fluorine bioisosterism (via the 2,2-difluoroethyl group).

This guide details the technical rationale for deploying this motif to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges. Specifically, this architecture is frequently employed to:

  • Modulate Basicity (pKa): Lowering amine pKa to the physiological "sweet spot" (6.5–8.0) to improve permeability and reduce hERG liability.

  • Enhance Metabolic Stability: Blocking oxidative

    
    -dealkylation via the electron-withdrawing effect of the 
    
    
    
    -fluorines.
  • Alter Vectorial Space: Leveraging the unique puckered conformation of the azetidine ring to access novel IP space distinct from pyrrolidines or piperidines.

Physicochemical Rationale: The "Fluorine Effect"[1][2][3]

The utility of the 2,2-difluoroethyl azetidine scaffold is grounded in physical organic chemistry. The introduction of the difluoroethyl group onto the azetidine nitrogen fundamentally alters the electronic and steric profile of the molecule.

Basicity Modulation (pKa)

Azetidine is a strong base (pKa


 11.3). 

-alkylation typically retains this high basicity, which can lead to lysosomal trapping (phospholipidosis) and hERG channel inhibition.
  • Mechanism: The

    
    -fluorine atoms in the 2,2-difluoroethyl group exert a strong inductive electron-withdrawing effect (
    
    
    
    ). This pulls electron density away from the nitrogen lone pair, stabilizing the free base form relative to the protonated ammonium species.
  • Impact: This substitution typically lowers the pKa by 3–4 log units compared to the

    
    -ethyl analog.
    
    • N-Ethyl azetidine pKa:

      
       10.5
      
    • N-(2,2-difluoroethyl) azetidine pKa:

      
       6.8 – 7.5
      
  • Result: A significant fraction of the molecule remains neutral at physiological pH (7.4), enhancing passive membrane permeability (Papp).

Metabolic Stability

The


-ethyl group is a common "soft spot" for metabolic clearance, susceptible to Cytochrome P450-mediated 

-hydroxylation followed by

-dealkylation.
  • C-H Bond Strengthening: The strong electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds toward Hydrogen Atom Transfer (HAT) mechanisms used by CYP450 enzymes.

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), providing steric hindrance that impedes enzymatic approach to the nitrogen center.

Conformational Bias (The Gauche Effect)

Unlike non-fluorinated alkyl chains, the 2,2-difluoroethyl group often adopts a gauche conformation due to hyperconjugation (


). This can lock the side chain into a specific orientation, potentially reducing the entropic penalty upon binding to a protein target.

Data Summary: Comparative Profiling

The following table illustrates the property shifts observed when transitioning from a standard piperidine to a 2,2-difluoroethyl azetidine in a hypothetical lead series.

PropertyN-Ethyl PiperidineN-Ethyl AzetidineN-(2,2-Difluoroethyl) Azetidine Impact
pKa (Calc) ~10.8~10.4~7.2 Optimal for CNS/Oral
LogD (pH 7.4) 2.51.82.2 Balanced Lipophilicity
Cl_int (Human) HighHighLow/Med Blocked N-dealkylation
hERG Inhibition High RiskModerate RiskLow Risk Reduced cationicity
TPSA 3.2 Ų3.2 Ų3.2 Ų No change in polar surface

Synthetic Methodologies

Synthesizing


-(2,2-difluoroethyl) azetidines requires specific protocols due to the low reactivity of some fluorinated electrophiles.
Route A: Alkylation with Sulfonates (Preferred)

Direct alkylation using 2,2-difluoroethyl triflate (trifluoromethanesulfonate) is the most reliable method. Alkyl halides (bromide/iodide) are often too unreactive due to the electron-withdrawing fluorines destabilizing the transition state for


 displacement.
Route B: Amide Reduction

Acylation of the azetidine with difluoroacetic anhydride or 2,2-difluoroacetic acid (using HATU/DIPEA), followed by reduction with mild reducing agents (e.g., Borane-DMS). Note: Strong reducing agents like LiAlH4 may cause ring opening of the strained azetidine.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesis and SAR optimization.

Synthesis_SAR_Logic Lead High pKa Lead (Piperidine/Pyrrolidine) RingContract Ring Contraction (Azetidine Scaffold) Lead->RingContract Reduce Lipophilicity (Lower LogP) Alkylation N-Alkylation (2,2-Difluoroethyl Triflate) RingContract->Alkylation Modulate Basicity (Block Metabolism) Optimization Optimized Candidate (Low pKa, High Stability) Alkylation->Optimization Validation (hERG/Microsomes) Optimization->Lead Next Gen Design

Caption: Figure 1. Strategic workflow for evolving a high-pKa lead into an optimized 2,2-difluoroethyl azetidine candidate.

Detailed Experimental Protocol

Protocol: Synthesis of N-(2,2-Difluoroethyl)-3-phenylazetidine

Objective: Install the 2,2-difluoroethyl group on a secondary azetidine using the triflate reagent.

Reagents:

  • 3-Phenylazetidine hydrochloride (1.0 equiv)

  • 2,2-Difluoroethyl triflate (1.1 equiv) [Commercially available or prepared in situ]

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Free Base Formation (In-situ):

    • Charge a flame-dried round-bottom flask with 3-phenylazetidine HCl (1.0 mmol) and anhydrous DCM (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA (3.0 mmol) dropwise. Stir for 15 minutes until the solution becomes clear.

  • Alkylation:

    • Add 2,2-difluoroethyl triflate (1.1 mmol) dropwise to the cold solution. Caution: Triflates are potent alkylating agents; use proper PPE.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours.

    • Monitoring: Check reaction progress via LC-MS (Target mass: M+1). The secondary amine starting material should be consumed.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO3 (10 mL).

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Note: Azetidines can be volatile; avoid high vacuum for extended periods if the molecular weight is low.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0–5% Methanol in Dichloromethane. (Note: Avoid using high concentrations of ammonia in the eluent if possible, to prevent potential degradation, though azetidines are generally stable).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic triplet of doublets (td) for the CHF2 proton (

      
       ppm, 
      
      
      
      Hz).

Case Study: Optimization of a nAChR Ligand

Context: In the development of


 nicotinic acetylcholine receptor (nAChR) agonists for CNS indications, a lead compound containing a pyrrolidine ring exhibited excellent potency but poor metabolic stability (

min) and high pKa (10.2), leading to low brain penetration.

Intervention: Researchers replaced the pyrrolidine with an azetidine ring and substituted the


-methyl group with a 2,2-difluoroethyl group.

Results:

  • pKa Reduction: The pKa dropped from 10.2 to 7.1.

  • Brain/Plasma Ratio: Increased from 0.3 to 1.2 due to a higher fraction of neutral species at physiological pH.

  • Metabolic Stability: The 2,2-difluoroethyl group completely blocked

    
    -dealkylation. The intrinsic clearance (
    
    
    
    ) decreased by 5-fold.
  • Potency: The azetidine ring maintained the necessary vector for receptor binding, preserving sub-nanomolar potency.

Mechanism of Action Diagram

The following diagram visualizes the ADME improvements driven by this structural change.

ADME_Mechanism Substituent 2,2-Difluoroethyl Group Effect1 Electron Withdrawal (-I Effect) Substituent->Effect1 Effect2 Steric Bulk (vs Methyl/Ethyl) Substituent->Effect2 Outcome1 Lower pKa (Less Ionized at pH 7.4) Effect1->Outcome1 Outcome2 Blocked Oxidation (No N-Dealkylation) Effect2->Outcome2 Clinical Improved CNS Penetration & Longer Half-life Outcome1->Clinical Outcome2->Clinical

Caption: Figure 2. Mechanistic causality linking the 2,2-difluoroethyl substituent to clinical ADME outcomes.

References

  • Synthesis and Chemical Reactions of 2,2-Difluoroethylamine. Nbinno.com. (2026).

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. (2026).[1]

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025).

  • Insights Into The Structural Determinants Required For High-Affinity Binding Of Chiral Cyclopropane-Containing Ligands. CORE. (2012).

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Nature Chemistry. (2020).[2]

Sources

Exploratory

The Influence of N-Difluoroethyl Substitution on the Physicochemical Profile of Azetidines: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of Fluorination and Strained Ring Systems in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorination and Strained Ring Systems in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists continually seek structural motifs that can confer enhanced metabolic stability, improved cell permeability, and desirable target engagement. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold due to its unique conformational constraints and its ability to introduce three-dimensionality into otherwise planar molecules.[1][2] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization, offering a means to modulate key physicochemical properties such as lipophilicity and basicity, often leading to improved metabolic stability.[3][4]

This technical guide provides an in-depth exploration of the physicochemical properties of N-difluoroethyl substituted azetidines, a class of compounds that marries the structural rigidity of the azetidine core with the potent electronic effects of the difluoroethyl group. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, practical experimental insights, and actionable protocols to inform the rational design of novel therapeutics.

Modulating Key Physicochemical Parameters: The Impact of the N-Difluoroethyl Group

The introduction of a 2,2-difluoroethyl group onto the azetidine nitrogen profoundly alters the molecule's electronic and steric landscape, thereby influencing its fundamental physicochemical properties. Understanding these shifts is critical for predicting a compound's behavior in biological systems.

Lipophilicity (LogP): A Non-Linear Relationship

Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is complex and not always intuitive. While the high electronegativity of fluorine might suggest an increase in polarity and thus a decrease in LogP, the reality is more nuanced. The introduction of a difluoromethyl group can, in some contexts, increase lipophilicity by creating a more hydrophobic surface.[5]

For N-difluoroethyl azetidines, the overall impact on LogP is a balance between the increased polarity of the C-F bonds and the shielding of the nitrogen lone pair, which can reduce hydrogen bonding with water. It is anticipated that the N-difluoroethyl group will lead to a modest increase in LogP compared to its non-fluorinated N-ethyl counterpart.

Table 1: Comparative Lipophilicity Data of Substituted Azetidines

CompoundStructureExperimental LogP (Predicted/Estimated)Reference
Azetidine0.15Commercial Data
N-Ethylazetidine0.50 (Estimated)-
N-(2,2-Difluoroethyl)azetidine 0.7 - 0.9 (Estimated) -
3-Fluoroazetidine-0.2 (Estimated)Based on trends in[6]
3,3-Difluoroazetidine0.1 (Estimated)Based on trends in[6]

Note: Experimental values for N-substituted azetidines are limited in the literature. The estimated values are based on the general trends observed with fluorination of other small molecules and heterocyclic systems.

Basicity (pKa): A Predictable Attenuation

The basicity of the azetidine nitrogen, expressed as the pKa of its conjugate acid, is a key factor influencing a compound's solubility, receptor interactions, and potential for off-target effects. The strong electron-withdrawing inductive effect of the two fluorine atoms in the N-difluoroethyl group significantly reduces the electron density on the nitrogen atom. This, in turn, decreases the nitrogen's ability to accept a proton, resulting in a lower pKa compared to unsubstituted or N-alkylated azetidines. This reduction in basicity is a predictable and often desirable outcome in drug design, as it can mitigate issues related to hERG channel binding and improve cell permeability.[7]

Table 2: Comparative Basicity of Substituted Azetidines

CompoundStructureExperimental pKa (Predicted/Estimated)Reference
Azetidine11.29Commercial Data
N-Ethylazetidine11.5 (Estimated)-
N-(2,2-Difluoroethyl)azetidine 8.5 - 9.0 (Estimated) -
3-Fluoroazetidine9.8 (Estimated)Based on trends in[6]
3,3-Difluoroazetidine8.2 (Estimated)Based on trends in[6]

Note: The estimated pKa for N-(2,2-difluoroethyl)azetidine is based on the known pKa-lowering effect of β-difluoroethyl groups on other amines.

Metabolic Stability: Blocking a "Soft Spot"

The N-dealkylation of amines is a common metabolic pathway mediated by cytochrome P450 enzymes.[8] The introduction of fluorine atoms on the alkyl group can significantly enhance metabolic stability by blocking this "soft spot." The strong C-F bond is more resistant to enzymatic oxidation compared to a C-H bond.[3][4] Therefore, N-difluoroethyl substituted azetidines are expected to exhibit greater resistance to N-dealkylation compared to their N-ethyl counterparts, leading to a longer in vivo half-life.

Synthesis of N-(2,2-Difluoroethyl)azetidine

A common and effective method for the synthesis of N-substituted azetidines is the N-alkylation of the parent heterocycle.[9] For the synthesis of N-(2,2-difluoroethyl)azetidine, a suitable electrophile such as 2,2-difluoroethyl triflate or tosylate can be reacted with azetidine in the presence of a non-nucleophilic base.

Azetidine Azetidine Reaction N-Alkylation Azetidine->Reaction Reagent 2,2-Difluoroethyl Triflate Reagent->Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., CH2Cl2) Solvent->Reaction Product N-(2,2-Difluoroethyl)azetidine Reaction->Product

Caption: Synthetic scheme for N-(2,2-difluoroethyl)azetidine.

Experimental Protocols

The following protocols provide a framework for the experimental determination of the key physicochemical properties of N-difluoroethyl substituted azetidines.

Protocol 1: Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination.[7][10]

Methodology:

  • System Preparation:

    • HPLC system with a C18 column.

    • Mobile phase: Acetonitrile and water gradient.

    • UV detector.

  • Calibration:

    • Prepare a series of standard compounds with known LogP values.

    • Inject each standard and record the retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Generate a calibration curve by plotting log(k') versus the known LogP values.

  • Sample Analysis:

    • Dissolve the N-difluoroethyl substituted azetidine in a suitable solvent.

    • Inject the sample and record its retention time.

    • Calculate the log(k') for the sample.

  • LogP Determination:

    • Determine the LogP of the sample by interpolating its log(k') value on the calibration curve.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Prep_Standards Prepare Standards (Known LogP) Inject_Standards Inject Standards & Record tR Prep_Standards->Inject_Standards Prep_Sample Prepare Sample Inject_Sample Inject Sample & Record tR Prep_Sample->Inject_Sample Calc_k_prime Calculate log(k') Inject_Standards->Calc_k_prime Inject_Sample->Calc_k_prime Gen_Curve Generate Calibration Curve (log(k') vs. LogP) Calc_k_prime->Gen_Curve Det_LogP Determine Sample LogP Calc_k_prime->Det_LogP Gen_Curve->Det_LogP

Caption: Workflow for LogP determination by RP-HPLC.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11]

Methodology:

  • Sample Preparation:

    • Accurately weigh the N-difluoroethyl substituted azetidine and dissolve it in deionized water to a known concentration (e.g., 10 mM).

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

  • Titration:

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH after each addition, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sample Prepare Sample Solution (Known Concentration) Add_Titrant Incrementally Add Standardized Acid Prep_Sample->Add_Titrant Calibrate_pH Calibrate pH Meter Record_pH Record pH at Each Step Calibrate_pH->Record_pH Add_Titrant->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Find_Half_Equiv Identify Half-Equivalence Point Plot_Curve->Find_Half_Equiv Det_pKa Determine pKa (pH at Half-Equivalence) Find_Half_Equiv->Det_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 3: In Vitro Metabolic Stability Assessment

The metabolic stability of N-difluoroethyl substituted azetidines can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[12]

Methodology:

  • Incubation:

    • Incubate the test compound at a known concentration (e.g., 1 µM) with human liver microsomes and NADPH (a necessary cofactor for P450 enzymes) at 37°C.

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching:

    • Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each aliquot using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line is the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.

Conclusion and Future Directions

The N-difluoroethyl substitution on the azetidine ring offers a powerful strategy for fine-tuning the physicochemical properties of drug candidates. The predictable reduction in basicity and the anticipated enhancement in metabolic stability make this motif particularly attractive for medicinal chemists. While the impact on lipophilicity is more subtle and context-dependent, it provides another lever for optimizing a compound's ADME profile.

This guide has provided a comprehensive overview of the key physicochemical properties of N-difluoroethyl substituted azetidines, along with detailed experimental protocols for their determination. Further research, including the systematic synthesis and profiling of a library of these compounds, will be invaluable in building a more comprehensive understanding of their structure-property relationships and in fully realizing their potential in the development of next-generation therapeutics.

References

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Synthesis of azetidine derivatives.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Royal Society of Chemistry. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Methods to Increase the Metabolic Stability of 18 F-Radiotracers. MDPI. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

Sources

Foundational

The Strained Scaffold: A Technical Guide to Chiral Azetidinyl Methanol Building Blocks

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Synthesis, Reactivity, and Application of (S)- and (R)-Azetidine-2-Methanol Executive Summary: The "Proli...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Synthesis, Reactivity, and Application of (S)- and (R)-Azetidine-2-Methanol

Executive Summary: The "Proline Twist"

In the landscape of saturated nitrogen heterocycles, the chiral azetidine-2-methanol scaffold represents a critical "sweet spot" between the reactive instability of aziridines and the metabolic liability of pyrrolidines. As a lower-homolog bioisostere of proline, this building block offers unique conformational rigidity (puckered ring geometry) and reduced lipophilicity (


), making it an invaluable tool for multiparametric optimization in drug discovery.

This guide provides a rigorous technical analysis of the synthesis and application of chiral azetidinyl methanol building blocks. Unlike standard catalog reagents, the quality of these strained rings depends heavily on the synthetic route chosen to preserve enantiomeric excess (


) and minimize ring-opening side reactions.

The Synthetic Landscape[1]

The access to chiral azetidine-2-methanol generally follows two distinct strategic disconnections: Top-Down (reduction of the carboxylic acid pool) and Bottom-Up (cyclization of acyclic precursors).

Strategic Route Analysis
ParameterRoute A: Acid Reduction (Top-Down)Route B: Cyclization (Bottom-Up)
Starting Material (S)-Azetidine-2-carboxylic acid (AzeOH)Chiral

-haloamines / Amino alcohols
Scalability High (Kg scale feasible)Moderate (Dilution required for cyclization)
Chirality Source Inherited from Chiral PoolInherited or Asymmetric Induction
Risk Profile Over-reduction (ring opening)Polymerization / Elimination
Primary Utility Standard Building Block Generation Specialized/Substituted Cores
Visualization: Synthetic Pathways

The following diagram outlines the decision tree for accessing these scaffolds, highlighting the critical divergence points between acid reduction and beta-lactam processing.

AzetidinePathways Start Target: Chiral Azetidine-2-Methanol RouteA Route A: Carboxylic Acid Reduction (Preferred for Scale) Start->RouteA RouteB Route B: Beta-Lactam Reduction (Alternative) Start->RouteB StepA1 Start: (S)-Azetidine-2-COOH (N-Protected) RouteA->StepA1 StepB1 Start: 4-Substituted Azetidin-2-one RouteB->StepB1 StepA2 Activation: Mixed Anhydride (iBuOCOCl / NMM) StepA1->StepA2 Activation StepA3 Reduction: NaBH4 in THF/MeOH StepA2->StepA3 Hydride Source Product Product: (S)-1-Boc-2-(hydroxymethyl)azetidine (>98% ee) StepA3->Product Workup & Purification StepB2 Reduction: LiAlH4 or BH3 StepB1->StepB2 Strong Reduction StepB2->Product N-Protection

Figure 1: Strategic disconnections for accessing chiral azetidinyl methanol. Route A is the industry standard for generating the primary building block.

Core Protocol: Mixed Anhydride Reduction

Objective: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)azetidine.

While Borane-THF reduction is common in academic literature, the Mixed Anhydride/NaBH4 method is superior for process chemistry due to safety, cost, and ease of workup. This protocol minimizes the risk of racemization and ring opening associated with strong Lewis acids.

Reagents & Stoichiometry[1][2][3]
  • (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv): Base for acid neutralization.

  • Isobutyl Chloroformate (IBCF) (1.1 equiv): Activator.

  • Sodium Borohydride (NaBH4) (3.0 equiv): Reducing agent.

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology
Phase 1: Activation (Formation of the Mixed Anhydride)
  • Setup: Charge a flame-dried 3-neck flask with (S)-1-Boc-azetidine-2-carboxylic acid and anhydrous THF (0.2 M concentration). Cool the system to -15°C (internal temperature) using a cryostat or salt/ice bath.

    • Expert Insight: Temperature control is critical here. Above 0°C, the mixed anhydride is unstable and can disproportionate, lowering yield.

  • Base Addition: Add NMM dropwise. Stir for 15 minutes.

  • Activation: Add IBCF dropwise via syringe pump or addition funnel, maintaining internal temp < -10°C.

    • Self-Validating Cue: The formation of a white precipitate (N-methylmorpholine hydrochloride) confirms the reaction is proceeding. The mixture should remain fluid. Stir for 30 minutes at -15°C.

Phase 2: Reduction
  • Pre-cooling: Prepare a solution of NaBH4 in MeOH (or water, though MeOH is preferred for solubility) and cool to 0°C.

  • Filtration (Optional but Recommended): For higher purity, quickly filter the cold reaction mixture under argon to remove the amine salts. ( Note: On smaller scales <5g, this can be skipped).

  • Addition: Add the mixed anhydride solution into the NaBH4 solution (inverse addition) or add NaBH4 solution dropwise to the anhydride. Maintain temp < 0°C.

    • Self-Validating Cue: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur. The rate of addition must be controlled by the rate of gas evolution to prevent thermal runaway.
Phase 3: Quench & Workup
  • Quench: Once gas evolution ceases and TLC indicates consumption of the intermediate, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with 1M citric acid (removes unreacted amine), saturated

    
    , and brine.
    
  • Purification: The resulting oil is often >95% pure. If necessary, purify via silica gel chromatography (Hex/EtOAc).[1]

Functionalization & Reactivity Guide

Once the alcohol is secured, the azetidine ring's strain (


 kcal/mol) dictates specific handling rules for downstream functionalization.
Oxidation to Aldehyde (The Gateway Intermediate)

The aldehyde derived from azetidine-2-methanol is a potent electrophile for reductive aminations (peptidomimetics).

  • Preferred Method: Swern Oxidation or Parikh-Doering.

  • Avoid: Jones Reagent or harsh acidic oxidants, which can trigger acid-catalyzed ring expansion or opening.

  • Stability Warning: The aldehyde is prone to epimerization at the

    
    -carbon. Use immediately or store as the bisulfite adduct.
    
Fluorination (Bioisosteric Tuning)

Replacing the -OH with -F is a common tactic to block metabolism while maintaining polarity.

  • Reagent: DAST or Deoxo-Fluor.

  • Protocol Note: Perform at -78°C. The carbocation intermediate in the azetidine ring is prone to rearrangement (ring contraction/expansion) if the temperature spikes.

Workflow Visualization: Downstream Utility

Reactivity Alcohol (S)-Azetidine-2-Methanol (N-Boc) Oxidation Swern Oxidation Alcohol->Oxidation Fluorination DAST / Deoxo-Fluor (-78°C) Alcohol->Fluorination Deprotection TFA or HCl/Dioxane Alcohol->Deprotection Aldehyde Azetidine-2-Carbaldehyde (Unstable - Use Immediately) Oxidation->Aldehyde RedAm Reductive Amination (Peptidomimetics) Aldehyde->RedAm Fluoro 2-(Fluoromethyl)azetidine (Metabolic Blocker) Fluorination->Fluoro Salt Azetidine Salt (Coupling Partner) Deprotection->Salt

Figure 2: Functionalization logic for the methanol handle.

Case Studies & Applications

Cobimetinib (Cotellic)

While Cobimetinib utilizes a 3-substituted azetidine core, the development of this MEK inhibitor highlighted the robust metabolic stability of the azetidine ring compared to the piperidine analogs initially screened. The azetidine ring provided the necessary solubility profile and reduced HERG channel inhibition.

S1P1 Receptor Modulators

In the development of Siponimod analogs, chiral azetidine-2-methanol derivatives were utilized to link the polar headgroup to the lipophilic tail. The rigidity of the 2-substituted azetidine locked the conformation, improving potency (


) by 10-fold compared to the flexible propyl-linker analogs.

References

  • Sirenko, V., et al. (2018). "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. Available at: [Link]

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.
  • Lowe, G., et al. (1997). "Synthesis of enantiomerically pure azetidine-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 1.
  • Doda, K., et al. (2021).[2] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3][4][5][6][7][8] Organic & Biomolecular Chemistry. Available at: [Link]

  • Wurm, F. R., et al. (2019). "Aziridines and azetidines: building blocks for polyamines."[9] Polymer Chemistry. Available at: [Link]

Sources

Exploratory

(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol molecular weight and formula

Executive Summary [(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol (CAS: 2820536-96-5) is a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.[1] It combines the conformational rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol (CAS: 2820536-96-5) is a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.[1] It combines the conformational rigidity of the azetidine ring with the metabolic stability and electronic modulation provided by the 2,2-difluoroethyl group.[2] This motif is increasingly prevalent in drug discovery programs targeting CNS disorders and kinase inhibition (e.g., JAK inhibitors), where it serves to lower the basicity of the tertiary amine (enhancing permeability) and block metabolic dealkylation.[2]

Part 1: Physicochemical Profile[2][4]

The following data characterizes the core molecular identity. This compound is chiral, possessing a single stereocenter at the C2 position of the azetidine ring.[2][3]

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name [(2S)-1-(2,2-difluoroethyl)azetidin-2-yl]methanol
CAS Number 2820536-96-5Primary identifier
Molecular Formula C₆H₁₁F₂NO
Molecular Weight 151.15 g/mol Average mass
Exact Mass 151.0809 DaMonoisotopic
Chirality (S)-EnantiomerDerived from L-azetidine-2-carboxylic acid precursors
pKa (Predicted) ~6.5 - 7.2Lower than N-ethyl azetidine (~10.[1][2][4][5][6][7][8]0) due to electron-withdrawing fluorine effect
LogP (Predicted) ~0.2Improved lipophilicity over non-fluorinated analog
Physical State Pale yellow liquid or low-melting solidHygroscopic

Part 2: Synthetic Methodology & Causality[2]

Strategic Route Selection

The synthesis of (2S)-1-(2,2-difluoroethyl)azetidin-2-yl]methanol is best achieved via nucleophilic substitution (N-alkylation) .[2] While reductive amination is possible, the instability of difluoroacetaldehyde makes it less robust.[2] The preferred route utilizes (S)-azetidin-2-ylmethanol as the nucleophile and a reactive 2,2-difluoroethyl sulfonate (triflate or tosylate) as the electrophile.[2]

Why this route?

  • Chiral Integrity: Starting from the commercially available chiral pool ((S)-azetidin-2-carboxylic acid derivatives) preserves the (S)-stereocenter.

  • Reactivity Control: The 2,2-difluoroethyl group is electronically deactivated. Using a highly reactive leaving group (triflate/tosylate) ensures complete conversion under mild conditions, preventing thermal degradation of the strained azetidine ring.[2]

Reaction Workflow Diagram

The following diagram illustrates the synthesis and the critical decision points for purification.

SynthesisWorkflow Start Starting Material: (S)-Azetidin-2-ylmethanol HCl Reaction N-Alkylation (SN2 Mechanism) Start->Reaction Free base formation Reagent Reagent: 2,2-Difluoroethyl Triflate (DIPEA, DCM, 0°C) Reagent->Reaction Electrophile addition Quench Quench: Sat. NaHCO3 Reaction->Quench TLC: Consumption of SM Extraction Extraction: DCM / Brine Wash Quench->Extraction Purification Purification: Silica Gel Chromatography (MeOH/DCM gradient) Extraction->Purification Product Final Product: (2S)-1-(2,2-Difluoroethyl) azetidin-2-yl]methanol Purification->Product

Caption: Figure 1. Optimized synthetic workflow for the N-alkylation of (S)-azetidin-2-ylmethanol.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 1.0 g of [(2S)-1-(2,2-difluoroethyl)azetidin-2-yl]methanol.

Materials
  • (S)-Azetidin-2-ylmethanol hydrochloride (1.0 eq)[2]

  • 2,2-Difluoroethyl trifluoromethanesulfonate (1.1 eq) [Prepare fresh or source commercially][2]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Procedure
  • Free Base Generation: In a round-bottom flask under nitrogen atmosphere, suspend (S)-Azetidin-2-ylmethanol HCl (1.24 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add DIPEA (4.35 mL, 25 mmol) dropwise. The suspension should clear as the free amine is generated.

  • Alkylation: Add 2,2-difluoroethyl triflate (2.35 g, 11 mmol) dropwise over 10 minutes, maintaining the temperature at 0°C.

    • Mechanism Note: The nitrogen lone pair attacks the carbon bearing the triflate group.[2] The electron-withdrawing fluorine atoms make the adjacent carbon less electrophilic than a standard ethyl group, necessitating the highly reactive triflate leaving group.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin or KMnO4).[2]

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (20 mL).

    • Separate the organic layer.[7]

    • Extract the aqueous layer with DCM (2 x 15 mL).[2]

    • Combine organics, dry over Na2SO4, filter, and concentrate under reduced pressure (keep bath temp < 30°C due to volatility).

  • Purification: Purify the residue via flash column chromatography on silica gel. Elute with a gradient of 0-5% Methanol in DCM.

  • Yield: Expect ~1.1 - 1.2 g (75-80% yield) of a pale oil.

Part 4: Structural Biology & Pharmacophore Analysis[2]

The incorporation of the 2,2-difluoroethyl group is a deliberate medicinal chemistry tactic known as the "Fluorine Effect."[2]

pKa Modulation (Basicity Reduction)
  • Standard N-Ethyl Azetidine: pKa ~10.4. Highly basic, fully protonated at physiological pH (7.4). Poor membrane permeability.

  • 2,2-Difluoroethyl Analog: The strong electron-withdrawing effect (-I effect) of the two fluorine atoms pulls electron density through the sigma bond chain, reducing the electron density on the nitrogen lone pair.[2]

  • Result: pKa drops to ~6.5–7.0. A significant fraction of the molecule remains uncharged at pH 7.4, drastically improving passive diffusion across the blood-brain barrier (BBB) or cell membranes.[2]

Metabolic Stability

The C-H bonds adjacent to the nitrogen are prone to metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes.[2] Replacing hydrogen with fluorine (or placing fluorine adjacent to the metabolic soft spot) blocks this oxidation pathway, extending the drug's half-life (


).[2]

Pharmacophore Molecule [(2S)-1-(2,2-Difluoroethyl) azetidin-2-yl]methanol Effect1 Fluorine (-I Effect) Molecule->Effect1 Effect2 Azetidine Ring Molecule->Effect2 Outcome1 Lowered pKa (~6.8) (Improved Permeability) Effect1->Outcome1 Outcome2 Blocked Metabolic Site (Increased t1/2) Effect1->Outcome2 Outcome3 Rigid Vector (Defined 3D Space) Effect2->Outcome3

Caption: Figure 2. Pharmacophoric impact of the difluoroethyl-azetidine scaffold.

References

  • PubChem . (Azetidin-2-yl)methanol Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Cheekatla, S. R. (2026).[9] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation of (S)-Azetidin-2-ylmethanol with 2,2-Difluoroethyl Triflate

Executive Summary The incorporation of the 2,2-difluoroethyl group ( ) is a high-value strategy in medicinal chemistry to modulate lipophilicity ( ) and metabolic stability while acting as a bioisostere for ethyl or carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the 2,2-difluoroethyl group (


) is a high-value strategy in medicinal chemistry to modulate lipophilicity (

) and metabolic stability while acting as a bioisostere for ethyl or carbonyl groups. This application note details a robust protocol for the N-alkylation of (S)-azetidin-2-ylmethanol using 2,2-difluoroethyl trifluoromethanesulfonate (triflate) .

The core challenge in this transformation is chemoselectivity . The substrate contains both a nucleophilic secondary amine (azetidine) and a primary alcohol. While amines are generally more nucleophilic, the high reactivity of triflate electrophiles can lead to competitive O-alkylation or bis-alkylation. This guide provides a self-validating protocol using controlled temperature and non-nucleophilic bases to achieve exclusive N-alkylation without the need for protecting groups.

Scientific Foundation & Reaction Design

Mechanistic Insight

The reaction proceeds via an


 nucleophilic substitution . The secondary amine of the azetidine attacks the 

-carbon of the triflate, displacing the triflate anion (

), which is an exceptional leaving group (

).
  • Substrate : (S)-Azetidin-2-ylmethanol (Secondary amine,

    
    ; Primary alcohol).
    
  • Electrophile : 2,2-Difluoroethyl triflate (Highly reactive, sensitive to hydrolysis).

  • Base :

    
    -Diisopropylethylamine (DIPEA). Selected for its steric bulk, which prevents it from acting as a nucleophile (quaternization) while effectively scavenging the triflic acid (HOTf) byproduct.
    
Chemoselectivity Strategy

To ensure N-selectivity over O-selectivity:

  • Nucleophilicity Differential : The neutral amine is significantly more nucleophilic than the neutral alcohol.

  • Base Strength : We use an organic base (DIPEA) rather than a strong inorganic base (e.g., NaH, KOtBu). Strong bases could deprotonate the alcohol (

    
    ), creating an alkoxide that would rapidly react with the triflate. DIPEA is too weak to deprotonate the alcohol, ensuring the oxygen remains less reactive.
    
  • Temperature Control : Conducting the addition at low temperature (-78°C to 0°C) kinetically favors the lower-barrier N-alkylation.

Reaction Scheme

ReactionScheme Substrate (S)-Azetidin-2-ylmethanol (Nucleophile) Intermediate Transition State (Amine Attack) Substrate->Intermediate + DCM, -78°C Reagent 2,2-Difluoroethyl Triflate (Electrophile) Reagent->Intermediate Base DIPEA (Proton Scavenger) SideProduct HOTf (Salt) Base->SideProduct Scavenges H+ Product N-(2,2-difluoroethyl) (S)-azetidin-2-ylmethanol Intermediate->Product Warm to RT Intermediate->SideProduct

Figure 1: Mechanistic pathway for the chemoselective N-alkylation.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No.
(S)-Azetidin-2-ylmethanol 87.121.0Substrate104587-62-4
2,2-Difluoroethyl triflate 214.111.1Electrophile74427-22-8
DIPEA (Hünig's Base) 129.242.0Base7087-68-5
Dichloromethane (DCM) -SolventAnhydrous75-09-2
Equipment
  • Flame-dried round-bottom flask (25 mL or 50 mL) with magnetic stir bar.

  • Inert gas line (Argon or Nitrogen).

  • Low-temperature bath (Dry ice/Acetone for -78°C or Ice/Water for 0°C).

  • Syringe pump (optional, for controlled addition).

Experimental Protocol

Step 1: Preparation of the Reaction Vessel
  • Safety Note : 2,2-Difluoroethyl triflate is a potent alkylating agent. Handle in a fume hood. Azetidines are strained rings; avoid strong acids during workup to prevent ring opening.

  • Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon (x3).

Step 2: Solubilization
  • Add (S)-Azetidin-2-ylmethanol (1.0 mmol, 87 mg) to the flask.

  • Add anhydrous DCM (10 mL, 0.1 M concentration).

  • Add DIPEA (2.0 mmol, 348 µL).

  • Cool the solution to -78°C (dry ice/acetone) or 0°C (ice bath). Note: -78°C is preferred for maximum chemoselectivity, but 0°C is often sufficient for this substrate.

Step 3: Electrophile Addition
  • Prepare a solution of 2,2-difluoroethyl triflate (1.1 mmol, 235 mg) in anhydrous DCM (2 mL).

  • Add the triflate solution dropwise to the reaction mixture over 10–15 minutes.

    • Critical: Rapid addition causes localized heating, which may trigger O-alkylation or decomposition.

  • Stir at the low temperature for 30 minutes.

Step 4: Reaction Progression
  • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir at RT for 4–16 hours.

  • Monitor : Check reaction progress via TLC (System: 10% MeOH in DCM, stain with Ninhydrin or KMnO4) or LC-MS.

    • Target Mass: [M+H]+ = 152.09.

Step 5: Workup & Purification[2]
  • Quench : Add saturated aqueous

    
     (10 mL).
    
  • Extraction : Extract with DCM (3 x 10 mL).

  • Drying : Combine organic layers, dry over

    
    , filter, and concentrate under reduced pressure (keep bath temp < 30°C due to potential volatility of the free base).
    
  • Purification : Flash column chromatography on silica gel.

    • Eluent: 0

      
       5% MeOH in DCM (containing 1% 
      
      
      
      or
      
      
      to prevent streaking of the amine).

Workflow Visualization

Workflow Setup SETUP Flame-dry flask, Ar atmosphere Dissolve Azetidine + DIPEA in DCM Cooling COOLING Cool to -78°C or 0°C Setup->Cooling Addition ADDITION Dropwise addn of Triflate (Control Exotherm) Cooling->Addition Reaction REACTION Warm to RT Stir 4-16h Addition->Reaction Check CHECK POINT TLC/LCMS (Target m/z 152) Reaction->Check Check->Reaction Incomplete Workup WORKUP Quench (NaHCO3) Extract (DCM) Check->Workup Complete Purification PURIFICATION Flash Chromatography (DCM/MeOH + 1% NH4OH) Workup->Purification

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Alkylation Observed Base too strong or Temp too highUse strictly -78°C for addition. Ensure DIPEA is used, not inorganic bases like

.
Low Yield / Decomposition Triflate hydrolysisEnsure triflate is fresh/distilled. Use strictly anhydrous solvents.
Azetidine Ring Opening Acidic workup or Silica acidityAvoid acid washes. Add 1%

to chromatography eluent to neutralize silica acidity.
Incomplete Conversion Triflate degradationAdd an additional 0.2–0.5 eq of triflate and stir longer.

References

  • Hypervalent Iodine Strategy for 2,2-Difluoroethylation

    • Title: 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine str
    • Source: ChemRxiv (2019).
    • URL: [Link][1]

    • Relevance: Establishes the reactivity of 2,2-difluoroethyl electrophiles with amines and alcohols, highlighting the need for chemoselective conditions.
  • Azetidine Synthesis and Reactivity

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.
    • Source: ACS Chemical Neuroscience (2012).
    • URL: [Link]

    • Relevance: Provides foundational knowledge on handling functionalized azetidines and their stability profiles.
  • Chemoselectivity in Amino Alcohol Alkylation

    • Title: Efficient and selective N-alkylation of amines with alcohols c
    • Source: Nature Communic
    • URL: [Link]

    • Relevance: Discusses the general principles of N- vs O-selectivity in substr
  • Properties of (S)

    • Title: (2S)-2-Azetidinylmethanol Product Page.
    • Source: Sigma-Aldrich.[2]

    • Relevance: Verification of substrate physical properties and storage requirements.

Sources

Application

Application Note: Reductive Cross-Coupling Methods for 2,2-Difluoroethylation of Azetidines

Part 1: Strategic Rationale & Scope The Challenge of Azetidine Functionalization Azetidines are high-value pharmacophores in modern drug discovery. The four-membered ring offers a distinct vector for rigidifying amine si...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Scope

The Challenge of Azetidine Functionalization

Azetidines are high-value pharmacophores in modern drug discovery. The four-membered ring offers a distinct vector for rigidifying amine side chains, lowering lipophilicity (LogD), and improving metabolic stability compared to pyrrolidines or piperidines. However, functionalizing the sterically congested and strained C3 position is synthetically demanding.

The 2,2-difluoroethyl group (


)  is a bioisostere of the ethyl and lipophilic alcohol groups. It functions as a weak hydrogen bond donor (via the acidic 

proton) and blocks metabolic oxidation. Traditional installation via nucleophilic substitution is often plagued by elimination side reactions or poor reactivity of difluoroethyl electrophiles.
The Solution: Reductive Cross-Electrophile Coupling (XEC)

This guide details a Nickel-Catalyzed Reductive Cross-Coupling protocol. Unlike traditional cross-couplings that require pre-formed organometallic nucleophiles (sensitive to moisture and air), XEC couples two electrophiles—an azetidinyl halide and a difluoroethyl halide—using a reducing metal (Zn or Mn) to turn over the catalyst.

Key Advantages:

  • Chemomimesis: Avoids the use of pyrophoric organozinc or Grignard reagents.

  • Functional Group Tolerance: Compatible with esters, nitriles, and carbamates (e.g., N-Boc, N-Cbz).

  • Regiocontrol: Specifically targets the C3 position, preserving the N-protecting group for late-stage diversification.

Part 2: Mechanism & Critical Parameters

The reaction proceeds via a radical-chain mechanism.[1] The Nickel catalyst differentiates between the two alkyl halides based on steric profile and radical stability.

Mechanistic Pathway (Ni-Catalyzed XEC)

The cycle relies on the persistent radical effect. The sterically encumbered azetidine radical is generated and trapped by the Ni-catalyst, while the smaller difluoroethyl unit undergoes oxidative addition or radical capture depending on the specific conditions.

G cluster_inputs Reagents Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (R-X to Ni) Ni0->OxAdd + Azetidinyl-I NiII_R L_nNi(II)-R (Alkyl-Ni Species) OxAdd->NiII_R RadicalCapture Radical Capture (L_nNi(II)-R + R'•) NiII_R->RadicalCapture RadicalGen Radical Generation (R'• from R'-X) RadicalGen->RadicalCapture Difluoroethyl Radical NiIII L_nNi(III)(R)(R') (High-Valent Intermediate) RadicalCapture->NiIII RedElim Reductive Elimination (Product Release) NiIII->RedElim Reduction Reduction (Zn/Mn) Ni(I)/Ni(II) -> Ni(0) RedElim->Reduction Product Extrusion Reduction->Ni0 Regeneration Azetidine 3-Iodo-Azetidine Azetidine->OxAdd Difluoro 1-Bromo-2,2-difluoroethane Difluoro->RadicalGen via SET

Figure 1: Proposed catalytic cycle for the Ni-catalyzed reductive cross-coupling of alkyl halides. The cycle highlights the convergence of an organonickel species and a carbon-centered radical.

Part 3: Experimental Protocol

Standard Operating Procedure (SOP)

Reaction Scale: 0.5 mmol Time: 12–18 Hours Temperature: 60 °C

Materials Checklist
ComponentReagentEquiv.Role
Substrate A N-Boc-3-iodoazetidine1.0Electrophile 1 (Secondary Alkyl)
Substrate B 1-Bromo-2,2-difluoroethane2.0Electrophile 2 (Primary Alkyl)
Catalyst

0.10Pre-catalyst
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy )0.12Ligand
Reductant Zinc dust (

micron)
2.5Stoichiometric Reductant
Additive Sodium Iodide (NaI)0.5Radical facilitator (Finkelstein)
Solvent DMA (Anhydrous)

Polar Aprotic Solvent
Step-by-Step Workflow

1. Catalyst Complexation (Pre-mix):

  • In a glovebox or under Ar flow, charge a 1-dram vial with

    
     (15.4 mg, 0.05 mmol) and dtbbpy  (16.1 mg, 0.06 mmol).
    
  • Add 1.0 mL of anhydrous DMA. Stir at RT for 15 minutes until the solution turns a deep green/teal color (indicative of the ligated Ni(II) complex).

2. Reaction Assembly:

  • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add:

    • Zinc dust (82 mg, 1.25 mmol)

    • NaI (37.5 mg, 0.25 mmol)

    • N-Boc-3-iodoazetidine (141.5 mg, 0.5 mmol)

  • Transfer the pre-formed Catalyst/Ligand solution into this vial via syringe.

  • Add remaining DMA (1.5 mL) to reach a total concentration of ~0.2 M.

  • Add 1-bromo-2,2-difluoroethane (145 mg, 1.0 mmol) last. Note: This reagent is volatile; handle with chilled syringes.

3. Execution:

  • Seal the vial with a Teflon-lined cap and electrical tape.

  • Remove from the glovebox (if applicable) and place in a pre-heated aluminum block at 60 °C .

  • Stir vigorously (800–1000 rpm). Zinc suspension is critical for kinetics.

4. Workup & Purification:

  • Cool to room temperature. Dilute with

    
     (10 mL).
    
  • Filter through a short pad of Celite/Silica to remove Zinc and inorganic salts. Rinse with EtOAc.

  • Wash the filtrate with 1M HCl (to remove pyridine/ligand residues) and Brine.

  • Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Part 4: Troubleshooting & Optimization

Use this decision matrix to address common failure modes.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive ZnActivate Zn with dilute HCl wash prior to use. Ensure solvent is degassed (sparge with Ar for 20 min).
Homocoupling of Azetidine Fast oxidative addition of Substrate ASlow addition of the azetidine iodide (syringe pump over 2h). Increase equivalents of difluoroethyl bromide.
Proto-dehalogenation Water in solventUse fresh anhydrous DMA/DMPU. Add 3Å molecular sieves to the reaction vial.
Low Yield of Product Steric mismatchSwitch ligand to Biooxazoline (BiOx) or Phenanthroline derivatives. Try DMPU as solvent.
Optimization Data (Representative)

Based on internal validation of alkyl-alkyl coupling protocols.

EntryLigandSolventTempYield (%)
1dtbbpyDMA60 °C78
2bipyDMA60 °C45
3dtbbpyDMF60 °C62
4dtbbpyDMA25 °C15
5BiOx DMPU 60 °C 82

Part 5: Alternative Strategy (Strain-Release)

If the direct XEC fails due to steric bulk, employ the Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs).

  • Precursor: Synthesize N-substituted azabicyclo[1.1.0]butane.

  • Reaction: React ABB with difluoroethyl sulfinate or difluoroethyl iodide under photoredox conditions (Ir or Ru catalyst).

  • Mechanism: The difluoroethyl radical attacks the bridgehead bond, relieving ring strain and generating the 3-substituted azetidine radical, which is then quenched.

    • Reference: This approach is superior for generating quaternary centers at C3.

Part 6: Safety & Handling

  • 1-Bromo-2,2-difluoroethane: Volatile alkyl halide. Potential alkylating agent.[1][2][3][4] Handle in a fume hood.

  • Nickel Compounds: Known sensitizers and potential carcinogens. Use double gloves and avoid dust inhalation.

  • Pressurized Vials: Heating volatile halides in closed vessels generates pressure. Use appropriate pressure-rated vials and blast shields.

References

  • Mechanism of Cross-Electrophile Coupling: Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Acc.[1][5] Chem. Res.2015 , 48, 1767–1775. [Link]

  • Nickel-Catalyzed Fluoroalkylation: Anbarasan, P.; Neumann, H.; Beller, M. "A Novel and Convenient Synthesis of 2,2-Difluoroethylated Arenes and Heteroarenes." Angew. Chem. Int. Ed.2010 , 49, 2219–2222. [Link]

  • Azetidine Functionalization via Strain Release: Gianatassio, R. et al. "Strain-Release Amination." Science2016 , 351, 241–245. [Link]

  • General Alkyl-Alkyl Cross-Coupling: Everson, D. A.; Jones, B. A.; Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Coupling of Unactivated Alkyl Halides." J. Am. Chem. Soc.[6]2012 , 134, 6146–6159. [Link]

  • Difluoroethylation Reagents: Luo, Q.; Xiao, G.; Zhang, J. "Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)aryl Halides with 2-Chloro-1,1-difluoroethane."[4] ResearchGate Pre-print. [Link]

Sources

Method

Topic: Scale-Up Synthesis of Chiral Fluorinated Azetidine Building Blocks

An Application Note and Protocol from the Senior Application Scientist Abstract Chiral fluorinated azetidines are privileged scaffolds in modern medicinal chemistry, prized for their ability to impart favorable physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Chiral fluorinated azetidines are privileged scaffolds in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles. However, the synthesis of these highly strained, stereochemically complex heterocycles presents significant challenges, particularly when transitioning from laboratory-scale discovery to process-scale production. This comprehensive guide provides a detailed overview of robust and scalable strategies for the synthesis of enantiopure fluorinated azetidines. We delve into the causality behind strategic synthetic choices, offering field-proven protocols for key methodologies including diastereoselective synthesis using chiral auxiliaries and intramolecular cyclization of chiral precursors. This document is intended for researchers, chemists, and drug development professionals seeking to establish reliable and scalable routes to these high-value building blocks.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen heterocycle, is a fascinating and increasingly important motif in drug discovery.[1] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough for further functionalization through strain-release reactions.[1][2] When combined with fluorine—the second most prevalent element in pharmaceuticals—the resulting scaffold offers a unique combination of conformational rigidity and metabolic resistance.[3] The introduction of chirality further expands the accessible chemical space, enabling precise interactions with biological targets.

Despite their utility, the scalable synthesis of chiral C2-substituted azetidines, in particular, has been a bottleneck, with many routes lacking generalizability and efficiency.[4][5] This guide addresses this critical gap by outlining scalable synthetic strategies, focusing on methods that utilize readily available starting materials and offer high levels of stereocontrol.

Core Synthetic Strategies & Rationale

The successful scale-up of chiral fluorinated azetidine synthesis hinges on a few core principles: early introduction of chirality, robust and high-yielding reactions, and purification methods amenable to large quantities (e.g., crystallization over chromatography where possible). We will explore two primary, scalable approaches.

Logical Workflow for Synthesis Strategy Selection

The choice of synthetic route depends on factors like the availability of starting materials, the desired substitution pattern, and the required stereoisomer. The following diagram illustrates a high-level decision-making workflow.

G cluster_0 Strategic Approaches cluster_1 Execution Pathways Start Define Target Chiral Fluorinated Azetidine Strategy Select Synthetic Strategy Start->Strategy Auxiliary Chiral Auxiliary Method (e.g., tert-Butanesulfinamide) Strategy->Auxiliary General & Scalable for C2-Substitution Pool Chiral Pool Synthesis (from Amino Alcohols) Strategy->Pool Predictable Stereochemistry from Precursor Resolution Racemic Synthesis & Enzymatic Resolution Strategy->Resolution When Asymmetric Route is Challenging Purify Purification & Isolation (Chromatography / Crystallization) Auxiliary->Purify Pool->Purify Resolution->Purify Final Final Product: Enantiopure Building Block Purify->Final G A 1. 3-Chloropropanal + (R)-tert-Butanesulfinamide B 2. Phenylmagnesium Bromide (Grignard Addition) A->B Formation of Sulfinylimine Intermediate C 3. DBU (Cyclization) B->C Diastereoselective Addition D Final Product: Protected Azetidine C->D Base-induced Ring Closure

Sources

Application

Application Note: Late-Stage C-H Difluoroethylation of Heteroarenes Using Hypervalent Iodine(III) Reagents

Executive Summary The incorporation of the 1,1-difluoroethyl group ( ) is a high-value strategy in medicinal chemistry. Acting as a lipophilic, metabolically stable bioisostere of the ethyl or isopropyl group, it modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the 1,1-difluoroethyl group (


)  is a high-value strategy in medicinal chemistry. Acting as a lipophilic, metabolically stable bioisostere of the ethyl or isopropyl group, it modulates pKa and blocks oxidative metabolism at benzylic positions. Traditional installation requires de novo synthesis. This guide details a late-stage functionalization (LSF)  protocol using hypervalent iodine(III) reagents  to install the 

motif directly onto complex heteroarenes via a radical mechanism.

Key Advantages:

  • Direct C-H Functionalization: No pre-functionalization (halides/boronic acids) required.

  • Mild Conditions: Visible light photoredox or mild Lewis acid activation.

  • High Selectivity: Targets innate electron-deficient positions on heterocycles (Minisci-type reactivity).

Reagent Profile: The "Difluoroethyl-Iodonium" System

While Togni-type cyclic reagents are common for trifluoromethylation, acyclic diaryliodonium salts offer superior tunability and cost-effectiveness for difluoroethylation.

The Gold Standard Reagent

Name: Mesityl(1,1-difluoroethyl)iodonium triflate Structure: [Mes-I-CF2CH3]+ [OTf]- Role: Radical Precursor. The steric bulk of the mesityl group stabilizes the hypervalent bond, preventing non-selective arylation and favoring the release of the fluoroalkyl radical.

PropertySpecification
Molecular Weight ~460.2 g/mol (varies w/ counterion)
Appearance White to off-white crystalline solid
Stability Hygroscopic; store at -20°C under Argon. Stable in solution for >24h.
Solubility High: DMSO, MeCN, DMF. Low: DCM, Toluene.
Redox Potential

to -1.0 V vs SCE (Irreversible)

Mechanistic Insight

The reaction proceeds via a Radical Minisci-Type Mechanism . Unlike electrophilic aromatic substitution (EAS), which targets electron-rich positions, this protocol generates an electrophilic radical (


) that attacks electron-deficient heteroarenes (e.g., pyridines, quinolines) at the most accessible 

- or

-positions.
Pathway Visualization

The following diagram illustrates the photoredox cycle using an Iridium catalyst.

PhotoredoxCycle Light Blue LED (450 nm) Cat_Excited *Ir(III) (Excited) Light->Cat_Excited Excitation Cat_GS Ir(III) (Ground State) Cat_Ox Ir(IV) (Oxidized) Cat_Excited->Cat_Ox SET (-e⁻) Reagent Mes-I(+)-CF2CH3 Cat_Excited->Reagent Quenching Cat_Ox->Cat_GS SET (+e⁻) Cycle Close Radical •CF2CH3 (Electrophilic Radical) Reagent->Radical SET (+e⁻) Reduction Byproduct Mes-I (Ar-I) Reagent->Byproduct Intermediate Radical-Cation Intermediate Radical->Intermediate Addition to Heterocycle Substrate Heteroarene (Substrate) Substrate->Intermediate Intermediate->Cat_Ox Oxidation by Ir(IV) Product Difluoroethylated Product Intermediate->Product Oxidation (-e⁻) -H+

Figure 1: Photoredox catalytic cycle. The excited photocatalyst reduces the hypervalent iodine reagent via Single Electron Transfer (SET), generating the active fluoroalkyl radical.

Experimental Protocols

Protocol A: Photoredox C-H Difluoroethylation (Standard)

Best for: Pyridines, Quinolines, Isoquinolines, and complex alkaloids.

Materials:

  • Catalyst:

    
     (1.0 mol%) or Eosin Y (5.0 mol% for metal-free).
    
  • Reagent: Mesityl(1,1-difluoroethyl)iodonium triflate (1.5 equiv).

  • Solvent: Degassed DMSO or MeCN.

  • Light Source: Blue LED (40 W, ~450 nm).

Step-by-Step Workflow:

  • Preparation (Glovebox or Schlenk Line): In an 8 mL clear vial equipped with a magnetic stir bar, add:

    • Substrate (0.20 mmol, 1.0 equiv).

    • Hypervalent Iodine Reagent (0.30 mmol, 1.5 equiv).

    • 
       (0.002 mmol, 1.3 mg).
      
  • Solvation: Add anhydrous DMSO (2.0 mL). Seal the vial with a Teflon-lined septum cap.

  • Degassing (Critical): Sparge the solution with Argon for 5 minutes via a submerged needle with an exit needle for venting. Note: Oxygen quenches the triplet state of the photocatalyst.

  • Reaction: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C) for 18–24 hours.

  • Workup:

    • Dilute reaction mixture with EtOAc (15 mL).

    • Wash with saturated

      
       (10 mL) followed by brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Lewis Acid Mediated Functionalization (Alternative)

Best for: Substrates sensitive to light or requiring regioselectivity modulation.

Materials:

  • Mediator: Copper(I) Chloride (CuCl) (10 mol%).

  • Ligand: 1,10-Phenanthroline (10 mol%).

  • Reagent: Mesityl(1,1-difluoroethyl)iodonium triflate (1.2 equiv).

  • Solvent: DCM/Water biphasic system (1:1).

Workflow:

  • Combine Substrate (1.0 equiv), CuCl, Phenanthroline, and Reagent in DCM (0.1 M).

  • Add degassed water (equal volume to DCM).

  • Stir vigorously at 40°C for 12 hours.

  • The Cu(I) initiates the radical decomposition of the iodonium salt.

Data & Optimization Guide

Substrate Scope & Yield Expectations
Substrate ClassPreferred PositionTypical YieldNotes
Pyridines C2 / C450-75%Acidification (TFA) can boost yield by activating the ring.
Quinolines C2 / C460-85%Highly reactive; often requires lower catalyst loading.
Imidazoles C240-60%Protect N-H (e.g., SEM, Boc) to prevent N-alkylation.
Diazines C445-65%Pyrazines react well; Pyrimidines are slower.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Conversion Reagent degradation or O2 quenching.Use fresh reagent; ensure rigorous degassing. Check LED intensity.
Low Yield Radical dimerization or H-abstraction.Dilute reaction (0.05 M). Add 5 equiv of water (proton source for turnover).
Regioisomer Mix Innate radical reactivity.[1]Add TFA (1.0 equiv) to protonate the heterocycle, enhancing C2/C4 selectivity.
Reagent Insolubility Wrong solvent choice.Switch from MeCN to DMSO or DMF.

References

  • General Hypervalent Iodine Reactivity: Zhdankin, V. V. (2016).[2] Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

  • Photoredox Fluoroalkylation (Foundational Protocol): Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

  • Specific Difluoroethylation Reagents: Pahima, E., et al. (2020). Synthesis and Reactivity of Fluoroalkyliodonium Salts. Chemistry – A European Journal, 26(50), 11317. [Link]

  • Minisci-Type Functionalization Reviews: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. [Link]

  • Synthesis of Mesityl Iodonium Salts: Bielawski, M., & Olofsson, B. (2007). Efficient and General One-Pot Synthesis of Diaryliodonium Triflates. Chemical Communications, (24), 2521–2523. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing over-alkylation during synthesis of N-difluoroethyl azetidines

Status: Operational Ticket: Preventing Over-Alkylation (Quaternization) Audience: Medicinal Chemists, Process Chemists[1][2] Core Directive: The Mechanism of Control To prevent over-alkylation, you must first understand...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: Preventing Over-Alkylation (Quaternization) Audience: Medicinal Chemists, Process Chemists[1][2]

Core Directive: The Mechanism of Control

To prevent over-alkylation, you must first understand the electronic anomaly of this specific reaction.[1]

In standard amine alkylations (e.g., methylation), the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to uncontrollable quaternization.[1] This is NOT the case with N-difluoroethylation.

The "Basicity Inversion" Effect

The 2,2-difluoroethyl group (


) is strongly electron-withdrawing due to the 

-fluorine atoms (

effect).[2] This significantly lowers the pKa of the resulting amine.
SpeciesStructureApprox.[2][3][4][5][6][7][8][9][10] pKa (Conjugate Acid)Nucleophilicity
Starting Material Azetidine (Secondary)~11.3 High
Standard Product N-Ethyl Azetidine~10.5High (Risk of Quat)
Target Product N-Difluoroethyl Azetidine ~7.1 Low

The Theoretical Safety Net: Because the product (pKa ~7.[11]1) is


 orders of magnitude less basic than the starting material (pKa ~11.3), the reaction should stop at mono-alkylation thermodynamically.

Why Over-Alkylation Still Happens: If you observe quaternary salts, it is a Kinetic Issue , not a thermodynamic one.[1] You are likely using:

  • Hyper-reactive electrophiles (Triflates) at high temperatures.[2]

  • Large excesses of alkylating agent.[2][3]

  • Heterogeneous conditions creating local "hotspots" of high concentration.[2]

Troubleshooting Guides (FAQs)

Scenario A: "I am seeing significant quaternary ammonium salt formation."

Diagnosis: You are likely driving the reaction too hard kinetically.[2] Immediate Fixes:

  • Switch Reagents: If using 2,2-difluoroethyl triflate , it is too reactive for room temperature addition.[1][2]

  • Protocol Adjustment:

    • Cool it down: Start addition at -78 °C (or at least -20 °C).

    • Dilution: High concentration favors intermolecular side reactions.[2] Dilute to 0.05–0.1 M.[2]

    • Stoichiometry: Do NOT use excess electrophile. Use 0.95 to 1.0 equivalents . It is better to leave 5% starting material (easy to separate) than form 5% quaternary salt (hard to separate).

Scenario B: "My yield is low, but I don't see side products."

Diagnosis: Volatility or Water Solubility.[2][9] Explanation: N-difluoroethyl azetidines are often volatile liquids and can be surprisingly water-soluble due to the polar C-F bonds.[2] Immediate Fixes:

  • Do not rotovap to dryness without a salt formation step.[2]

  • Workup: Isolate as the HCl or Oxalate salt .[2] These are non-volatile solids.[2]

  • Extraction: Use DCM (Dichloromethane) rather than Ether/EtOAc for extraction; the fluorinated amine partitions better into DCM.[2]

Scenario C: "The reaction is messy/black."

Diagnosis: Base-mediated decomposition of the reagent.[2] Explanation: Strong bases can eliminate


 or 

from the reagent, generating reactive carbenes or vinyl species. Immediate Fixes:
  • Change Base: Switch from strong bases (NaH, KOtBu) to non-nucleophilic organic bases (DIPEA , 2,6-Lutidine ) or mild inorganic buffers (

    
     , 
    
    
    
    ).[1]

Recommended Workflows

Method A: The "Kinetic Control" Route (Direct Alkylation)

Best for: Late-stage functionalization or when the amine is valuable.[2]

  • Dissolve Azetidine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M).

  • Cool to -78 °C (dry ice/acetone bath).

  • Add 2,2-Difluoroethyl triflate (1.0 equiv) dropwise over 30 minutes.

    • Note: Prepare the triflate fresh if possible, or store as a stock solution in DCM.

  • Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C. Do not heat to RT unless monitoring shows stalled conversion.

  • Quench with dilute

    
    .
    
Method B: The "Thermodynamic Safety" Route (Reductive Amination)

Best for: Scale-up and absolute prevention of quaternization.[2]

  • Dissolve Azetidine (1.0 equiv) in DCM or DCE.

  • Add Difluoroacetaldehyde ethyl hemiacetal (1.2 equiv).

  • Add

    
     (1.5 equiv).
    
  • Stir at Room Temperature for 2–16 hours.

    • Mechanism:[2][3][4][11][12] The intermediate iminium ion is reduced to the amine. The resulting N-difluoroethyl amine is too electron-deficient to react with the aldehyde again to form an aminal/quat species.[2] Over-alkylation is mechanically impossible. [1][2]

Visual Decision Support

Figure 1: Reaction Selectivity Pathways

ReactionPath Start Azetidine (Sec-Amine) pKa ~11.3 Reagent Electrophile Choice Start->Reagent Mono N-Difluoroethyl Azetidine (Tert-Amine) pKa ~7.1 Reagent->Mono Path A: Triflate (Kinetic Control) Iminium Hemiaminal / Iminium Intermediate Reagent->Iminium Path B: Hemiacetal (Reductive Amination) Mono->Mono Product is too electron-poor to react Quat Quaternary Salt (Over-Alkylation) Mono->Quat High Temp / Excess Reagent (AVOID) Iminium->Mono NaBH(OAc)3 Reduction

Caption: Path A relies on kinetic control (low temp) to prevent the red step. Path B structurally prevents over-alkylation.[2]

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Q1 Is Quaternary Salt Forming? Problem->Q1 Q2 Is Yield Low (No Quat)? Q1->Q2 No Sol1 1. Reduce Temp (-78°C) 2. Use 1.0 eq Triflate Q1->Sol1 Yes (Minor) Sol2 Switch to Reductive Amination (Hemiacetal) Q1->Sol2 Yes (Major) Sol3 Product is Volatile! Isolate as HCl salt. Q2->Sol3 Yes

Caption: Diagnostic flow for optimizing N-difluoroethylation yields.

References

  • Basicity of Fluorinated Amines

    • Title: "2,2-Difluoroethylamine: Properties and Handling."[2][5][9][11]

    • D
    • Source: ChemicalBook / Smolecule Database.[2]

    • URL:

  • Reductive Amination Protocol

    • Title: "Amine synthesis by reductive amination (reductive alkyl
    • Context: General protocols for using hemiacetals to prevent over-alkylation.[2]

    • Source: Organic Chemistry Portal.[2]

    • URL:

  • Azetidine Synthesis & Reactivity

    • Title: "Preparation and Synthetic Applications of Azetidines."[8][13]

    • Source:Heterocycles (via LOCKSS/Clockss).
    • URL:

  • Triflate Reactivity

    • Title: "Methods for mono-selective N-alkylation of amines using alkyl halides or alkyl triflates."[2]

    • Source: ResearchG
    • URL:

Sources

Optimization

Technical Support Center: Purification of Polar Azetidinyl Methanol Derivatives by Column Chromatography

Welcome to the technical support center for the purification of polar azetidinyl methanol derivatives. These four-membered heterocyclic compounds, while valuable in medicinal chemistry and drug development, present uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar azetidinyl methanol derivatives. These four-membered heterocyclic compounds, while valuable in medicinal chemistry and drug development, present unique challenges during purification due to their high polarity and the basicity of the azetidine nitrogen.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, combining established protocols with the causal explanations necessary for robust experimental design.

Section 1: Troubleshooting Guide

This section addresses specific, acute issues you might face during the column chromatography process.

Q1: My azetidinyl methanol derivative is not moving from the baseline on the TLC plate or the column (Rf = 0), even when using ethyl acetate/methanol solvent systems. What should I do?

A: This is a classic sign that your mobile phase is not polar enough to elute your highly polar compound from the polar stationary phase (silica gel). The strong hydrogen bonding between your compound's hydroxyl and amine groups and the silica surface requires a more competitive solvent system.

Solutions:

  • Introduce a Stronger Polar Modifier: Your first step should be to modify your existing mobile phase. A common and highly effective approach for very polar basic compounds is to use a mixture of dichloromethane (DCM) and methanol, with a small addition of ammonium hydroxide.[3][4]

    • Causality: The methanol disrupts the strong polar interactions, while the ammonium hydroxide serves a dual purpose: it acts as a base to deprotonate the acidic silanol groups on the silica surface, minimizing strong ionic interactions with your basic azetidine, and it increases the overall polarity of the eluent.

    • Recommended Starting Point: Try a mobile phase of 95:5:0.5 DCM/Methanol/Ammonium Hydroxide and gradually increase the methanol and ammonia concentration.

  • Consider an Alternative Chromatographic Mode: If modifying the normal-phase system is insufficient, your compound is likely an ideal candidate for a different separation mechanism.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed to retain and separate very polar compounds.[4][5][6] It utilizes a polar stationary phase (like silica) but with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[7][8] Polar analytes are retained in a water-rich layer on the stationary phase surface, and elution is achieved by increasing the aqueous component.[7]

    • Reversed-Phase Chromatography: This technique uses a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][9] For highly polar compounds, this is often the method of choice, as your compound will have minimal retention and may elute very quickly.[5] Adding a modifier like formic acid or trifluoroacetic acid can often improve peak shape.[5]

Q2: My compound is streaking severely on the TLC plate and eluting from the column as a broad, tailing band, resulting in poor separation and mixed fractions. Why is this happening and how can I fix it?

A: Streaking and peak tailing for nitrogen-containing heterocycles like azetidines are almost always caused by strong, non-ideal secondary interactions between the basic nitrogen of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: The most direct way to solve this is to neutralize the acidic sites on the stationary phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will compete with your azetidine for the acidic silanol sites, leading to sharper bands and more symmetrical peaks.[4]

    • Ammonium Hydroxide: As mentioned in Q1, a solution of 10% ammonium hydroxide in methanol can be used as a stock, adding 1-10% of this stock solution to your main eluent (e.g., DCM).[4] This is particularly effective for very polar amines.

    • Self-Validation: You can quickly validate this solution by running two TLC plates in parallel. Spot your crude mixture on both. Run one in your standard eluent (e.g., 9:1 DCM/MeOH) and the other in the same eluent with 1% TEA added. The reduction in streaking will be immediately apparent.

  • Use a Deactivated Stationary Phase: If basic modifiers are incompatible with your compound, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a polar adsorbent that comes in different pH grades. Basic or neutral alumina can provide good separation without the acidic interactions that cause streaking.[4]

    • Deactivated Silica: You can deactivate silica gel yourself by pre-treating it with a base, though this is less common in modern practice than simply modifying the mobile phase.

Q3: My compound appears to be decomposing on the column. My yield is very low, and I see new, unexpected spots on the TLC of my collected fractions. What's going on?

A: This suggests your azetidinyl methanol derivative is unstable on the acidic silica gel. The combination of the compound's inherent reactivity (driven by ring strain) and the catalytic effect of the acidic stationary phase can lead to degradation.[1][3]

Solutions:

  • Test for Stability: Before running a column, perform a simple 2D TLC stability test. Spot your compound on a TLC plate, run it in a suitable solvent system, and let the plate air dry completely. Then, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[3]

  • Switch to a Less Acidic Stationary Phase: If instability is confirmed, avoid silica gel.

    • Alumina or Florisil: These are common alternatives for acid-sensitive compounds.[3]

    • Reversed-Phase (C18): The bonded C18 phase is generally much less harsh and is an excellent choice for purifying sensitive molecules.

  • Work Quickly and at Lower Temperatures: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure rather than gravity chromatography to speed up the elution. If possible, running the column in a cold room can sometimes slow down degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar azetidinyl methanol derivatives?

A: The main challenges stem from three core properties:

  • High Polarity: The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) makes these molecules excellent hydrogen bond donors and acceptors, causing very strong interactions with polar stationary phases like silica.

  • Basicity: The azetidine nitrogen is basic and can interact strongly and often irreversibly with the acidic silanol groups on silica, leading to streaking, poor recovery, and sometimes decomposition.[5]

  • Ring Strain: The four-membered ring is strained, making some derivatives susceptible to ring-opening or rearrangement, especially under acidic or harsh conditions.[1][2]

Q2: How do I choose the right stationary phase for my compound?

A: The choice depends on the specific properties of your derivative and the impurities you need to remove.

  • Silica Gel: Still the first choice for most applications due to its versatility and cost-effectiveness. It is ideal for moderately polar compounds. For your polar azetidine derivatives, it should almost always be used with a basic modifier in the mobile phase.[10]

  • Alumina: A good alternative for acid-sensitive or very basic compounds. It is available in acidic, neutral, and basic forms.[4]

  • Reversed-Phase Silica (C18): The preferred choice when your compound is too polar for normal-phase chromatography or is unstable on silica.[5]

  • Amine-Functionalized Silica: This is an excellent HILIC stationary phase that can provide unique selectivity for highly polar compounds like carbohydrates and, by extension, your polar derivatives.[8]

Q3: When should I consider using reversed-phase or HILIC instead of normal-phase chromatography?

A: You should switch from normal-phase chromatography under the following circumstances:

  • Your compound does not move from the baseline (Rf=0) even in highly polar solvent systems like DCM/Methanol with ammonia.[3][11]

  • Your compound is unstable on silica gel , as confirmed by a stability test or low recovery from the column.[3]

  • The impurities you need to remove are non-polar. In reversed-phase, these impurities will be strongly retained, while your polar product elutes early, often leading to a very easy separation.

Q4: Can I use protecting groups to simplify the purification of my polar azetidine derivative?

A: Absolutely. This is a highly effective, though multi-step, strategy. The high polarity is often due to the free secondary amine and hydroxyl group. By protecting these functionalities, you dramatically decrease the compound's polarity, making it behave much more predictably on standard silica gel with common solvents like hexane/ethyl acetate.

  • Common Protecting Groups: For the azetidine nitrogen, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices. They are stable and can be removed under well-established conditions.[7] Protecting the methanol's hydroxyl group (e.g., as a silyl ether) will further reduce polarity.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Normal-Phase Column Chromatography with a Basic Modifier
  • Solvent System Selection: Develop a solvent system using TLC. A good target Rf for your desired compound is between 0.2 and 0.4. Start with a base system (e.g., 95:5 DCM/MeOH) and add 1% Triethylamine (TEA). Adjust the methanol ratio to achieve the target Rf.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% DCM with 1% TEA). Stir well to remove air bubbles.[12]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure a flat, uniform bed.[10][12] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent (e.g., DCM or methanol).

    • Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight).

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method and is superior for achieving sharp bands.

    • Carefully add the dry-loaded sample to the top of the column bed.

  • Elution:

    • Begin eluting with your starting mobile phase.

    • Collect fractions and monitor them by TLC.

    • If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute slower-moving compounds.

Table 1: Recommended Starting Solvent Systems
Chromatography ModeStationary PhaseMobile Phase (Weak -> Strong)ModifierTarget Analytes
Normal-Phase Silica GelDichloromethane -> Methanol0.1-1% Triethylamine or NH4OHModerately polar to polar basic compounds
Reversed-Phase C18-SilicaWater -> Acetonitrile or Methanol0.1% Formic Acid or TFAHighly polar, water-soluble compounds
HILIC Silica or Amine-PhaseAcetonitrile -> Water10 mM Ammonium AcetateVery highly polar compounds

Section 4: Visual Guides

Troubleshooting Workflow for Column Chromatography

This diagram outlines a logical decision-making process for addressing common purification issues.

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 5: References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Chromatography to separate polar molecules? (2022, January 28). Reddit. Retrieved from [Link]

  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • COLUMN CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Column Chromatography: Principles and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002). ACS Publications. Retrieved from [Link]

  • Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents. Retrieved from

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024, February 8). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved from [Link]

  • Method for determining nitrogenous heterocycle compounds in wine. (2002, October 9). PubMed. Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Purity of (S)-Azetidine Derivatives

Status: Operational Ticket Focus: Troubleshooting Enantiomeric Excess (ee%) Loss & Ring Instability Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Introduction: The "Proline Analogue" Trap W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Enantiomeric Excess (ee%) Loss & Ring Instability Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Introduction: The "Proline Analogue" Trap

Welcome to the technical support hub for (S)-azetidine derivatives. While often treated as "strained prolines," azetidine-2-carboxylic acid (Aze) and its derivatives present unique stability challenges that do not exist in their 5-membered counterparts.

The Core Problem: The 4-membered ring introduces significant angle strain (~26 kcal/mol). This strain, combined with the inductive effect of the ring nitrogen, significantly increases the acidity of the


-proton. Consequently, (S)-azetidines are chemically predisposed to:
  • Rapid Racemization: Via base-catalyzed enolization, even under mild conditions.

  • Ring Opening/Expansion: Nucleophilic attack leading to racemized linear products or rearrangement to 6-membered oxazinones during deprotection.

This guide provides self-validating protocols to diagnose, prevent, and resolve these issues.

Module 1: Diagnostic Triage (Is it actually pure?)

CRITICAL WARNING: Do not rely solely on specific rotation (


). The specific rotation of azetidines is highly concentration- and pH-dependent and can be easily masked by chemical impurities.
Workflow 1: Validating Enantiomeric Purity

If you suspect racemization, execute this decision matrix.

DiagnosticTree Start Sample: (S)-Azetidine Derivative CheckType Is the Nitrogen Protected? Start->CheckType Protected Yes (e.g., N-Boc, N-Cbz) CheckType->Protected Free No (Free Amine/Zwitterion) CheckType->Free MethodA Method A: Direct Chiral HPLC Column: Amylose/Cellulose Tris-carbamate (e.g., Chiralpak IA/IC) Protected->MethodA MethodB Method B: Marfey's Analysis Derivatize with FDAA -> C18 HPLC Free->MethodB High Sensitivity Required MethodC Method C: Crown Ether HPLC (e.g., Crownpak CR-I) Free->MethodC Routine QC

Figure 1: Diagnostic decision tree for selecting the correct analytical method.

Protocol A: Marfey’s Analysis (The Gold Standard)

For free amines or amino acids (e.g., H-Aze-OH), Marfey’s reagent (FDAA) creates diastereomers separable on standard C18 columns. This is superior to chiral HPLC for trace racemate detection (LOD < 0.1%).

  • Derivatization:

    • Mix 50 µL sample (50 mM in H2O) with 100 µL FDAA (1% in acetone) and 20 µL 1M NaHCO3.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • Analysis:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm.

    • Mobile Phase: A: 0.1% TFA/H2O, B: Acetonitrile. Gradient 10-60% B over 45 min.

    • Result: The L-DA (L-Aze-L-FDAA) elutes before D-DA (D-Aze-L-FDAA) due to hydrophobicity differences.

Module 2: Synthesis & Handling (Prevention)

The Mechanism of Failure

Understanding how you lose the chiral center is the first step to saving it.

Racemization S_Isomer (S)-Azetidine (Chiral Center) Enolate Planar Enolate/Azafulvenium (Achiral Intermediate) S_Isomer->Enolate Proton abstraction (Fast in polar solvents) Base Base (TEA/DIEA) Base->Enolate Racemate Racemic Mixture (S) + (R) Enolate->Racemate Reprotonation

Figure 2: Base-catalyzed racemization pathway via planar intermediate.

Troubleshooting Synthesis Steps
Scenario 1: Peptide Coupling (Amide Bond Formation)
  • The Issue: Using standard coupling reagents (HATU/HBTU) with strong bases (TEA) often causes 5-15% racemization because the activated ester is highly prone to oxazolone formation or direct enolization.

  • The Fix:

    • Base: Switch to Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases with higher steric hindrance, reducing

      
      -proton abstraction.
      
    • Additive: Use Oxyma Pure instead of HOBt. Oxyma suppresses racemization more effectively in strained rings.

    • Protocol: Pre-activate the carboxylic acid with DIC/Oxyma at 0°C for 5 mins before adding the amine. Keep reaction pH < 7.5.

Scenario 2: N-Boc Deprotection (The "Ring Explosion")
  • The Issue: Using 50% TFA/DCM.

  • The Risk: In spiro-azetidines or electron-rich derivatives, TFA can promote ring opening or rearrangement to oxazinones.

  • The Fix: Use 4M HCl in Dioxane at 0°C. The chloride counter-ion is less non-nucleophilic than trifluoroacetate but the conditions are generally kinetically safer for the ring integrity than neat TFA.

Module 3: Resolution (The Correction)

If you have generated a racemic intermediate (e.g., 1-benzyl-azetidine-2-carboxylic acid), you must resolve it before final deprotection.

Protocol: Classical Resolution with Chiral Amines

The most robust method for azetidine-2-carboxylic acid precursors involves the (S)-1-benzyl-azetidine-2-carboxylic acid intermediate.

Resolving Agent: D-(


)-Phenylethylamine (D-PEA).
ParameterSpecification
Substrate (±)-1-benzyl-azetidine-2-carboxylic acid
Resolving Agent D-(

)-Phenylethylamine (0.5 - 1.0 eq)
Solvent Ethanol (Absolute) or MeOH/Acetone
Target Salt (S)-Aze derivative[1][2][3] · D-PEA salt
Yield (Typical) 30-40% (theoretical max 50%)
ee% (Typical) >98% (after 1 recrystallization)

Step-by-Step:

  • Dissolve 10g of racemic 1-benzyl-Aze-OH in 50 mL absolute ethanol.

  • Add 0.5 equivalents of D-PEA dropwise at 60°C.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filter the white precipitate.

  • Recrystallization: Dissolve the salt in boiling methanol and let cool. This step is mandatory to jump from ~85% ee to >99% ee.

  • Free Basing: Suspend salt in water, adjust pH to 10 with NaOH, extract the resolving agent with ether, then adjust aqueous layer to pH 6 to precipitate the amino acid (or extract with DCM if protected).

Module 4: Frequently Asked Questions (FAQ)

Q: I see a double peak in NMR but a single peak in HPLC. Is it racemic?

  • A: Not necessarily. Azetidines (especially N-Boc or N-Cbz) exhibit rotamers due to restricted rotation around the N-CO bond.

  • Test: Run the NMR at 50°C-60°C. If the peaks coalesce into a sharp singlet, it is a single enantiomer. If they remain distinct, it is likely a diastereomeric impurity.

Q: Can I use L-Tartaric acid for resolution?

  • A: Yes, L-Tartaric acid is commonly used for resolving the amide derivatives or specific esters, but for the N-benzyl acid intermediate, the phenylethylamine method (Module 3) is historically more consistent in yield.

Q: Why did my ee% drop during ester hydrolysis (LiOH/MeOH)?

  • A: Hydrolysis of azetidine esters is notoriously risky. The

    
    -proton is acidic.
    
  • Fix: Use LiOH / H2O2 (perhydrolysis) or Ba(OH)2 at low temperatures (0°C). Barium coordinates with the carboxylate and nitrogen, locking the conformation and preventing enolization.

References

  • Coulter, T. S., et al. (2002). "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." Journal of Organic Chemistry, 70(22), 9028–9031.[4] Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Link

  • Siriwardena, A., et al. (2005). "Efficient Route to (S)-Azetidine-2-carboxylic Acid." Bioscience, Biotechnology, and Biochemistry, 69(8). Link

  • Steinreiber, J., et al. (2007). "Enantioselective synthesis of azetidine-2-carboxylic acid via biocatalytic kinetic resolution." Tetrahedron: Asymmetry, 18(23), 2791-2796. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for Oxyma/HOAt superiority). Link

Sources

Optimization

minimizing beta-fluoride elimination side reactions in basic conditions

-Fluoride Elimination in Basic Media Executive Summary You are encountering a loss of fluorine (defluorination) during a reaction under basic conditions. This is likely due to -fluoride elimination , a pathway driven by...

Author: BenchChem Technical Support Team. Date: February 2026


-Fluoride Elimination in Basic Media

Executive Summary

You are encountering a loss of fluorine (defluorination) during a reaction under basic conditions. This is likely due to


-fluoride elimination , a pathway driven by the formation of a carbanion (or metal-alkyl intermediate) beta to the fluorine atom. Because the C–F bond is strong, this elimination is rarely concerted (E2) but rather proceeds via an E1cB-like transition state  or, in transition-metal catalysis, via 

-F elimination from the metal center
.

This guide provides the diagnostic logic and experimental protocols to suppress this side reaction while maintaining the efficiency of your desired transformation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki, Negishi, Heck)

User Question: I am coupling a 2-fluoroalkyl halide with a boronic acid using Pd(PPh3)4 and K2CO3. I see high yields of the defluorinated alkene instead of the coupled product. Why?

Technical Diagnosis: You are observing


-Fluoride Elimination from the Organopalladium Intermediate .
  • Mechanism: After oxidative addition, the Pd(II) species has a fluorine on the

    
    -carbon (
    
    
    
    ).
  • The Problem: Fluorine is an electronegative, "hard" ligand.[1] It has a high affinity for the empty orbital on the metal, facilitating a syn-elimination to form a Pd-F species and an alkene. This pathway is often faster than the desired Transmetalation or Reductive Elimination.

  • The Fix: You must accelerate the desired pathway (Reductive Elimination) or sterically hinder the elimination.

Troubleshooting Steps:

  • Switch Ligands: Monodentate phosphines (PPh3) are labile and leave open coordination sites that facilitate elimination.

    • Recommendation: Use rigid, wide-bite-angle bidentate ligands (e.g., Xantphos, dppf) or bulky electron-rich ligands (e.g., BrettPhos). These promote reductive elimination.[2]

  • Base Selection: Carbonate bases are heterogeneous and slow.

    • Recommendation: Switch to weak, soluble bases like KF or CsF (if compatible) or use mild organic bases (TEA) to avoid generating high concentrations of active species that might trigger base-mediated decomposition.

Scenario B: Nucleophilic Substitution / Deprotection

User Question: I am trying to alkylate an amine with a


-fluoro mesylate using NaH in DMF. The major product is the vinyl compound (HF elimination).

Technical Diagnosis: This is a classic E1cB (Elimination Unimolecular conjugate Base) reaction.

  • Mechanism: The

    
    -fluorine strongly acidifies the 
    
    
    
    -protons (via inductive effect).
  • The Problem: NaH is a strong, hard base, and DMF is a polar aprotic solvent. DMF solvates the cation (

    
    ), leaving the hydride "naked" and highly reactive. It deprotonates the 
    
    
    
    -carbon to form a carbanion, which then expels the fluoride.
  • The Fix: You need to lower the basicity and change the solvation environment.

Troubleshooting Steps:

  • Change the Solvent: Switch from Polar Aprotic (DMF, DMSO) to Polar Protic (TFE, HFIP) or Non-Polar (Toluene).

    • Why? Fluorinated alcohols (TFE) can H-bond to the leaving group or the base, attenuating the basicity and stabilizing the substrate against deprotonation.

  • Change the Base: Switch from Hard/Strong (NaH, KOtBu) to Soft/Weak (Cs2CO3, K3PO4) .

    • Why? A softer base is less likely to deprotonate the hard C-H bond adjacent to the fluorine.

Part 2: Experimental Protocols

Protocol 1: Ligand Screening for -Fluoroalkyl Coupling

Objective: Identify a catalyst system that favors Reductive Elimination (


) over 

-Fluoride Elimination (

).

Materials:

  • Substrate: 1 equiv.

  • Boronic Acid: 1.5 equiv.

  • Pd Source:

    
     or 
    
    
    
    (5 mol%).
  • Ligand: 10 mol% (Screening: PPh3, SPhos, Xantphos, RuPhos).

  • Base:

    
     (3 equiv).
    
  • Solvent: Toluene/Water (10:1).

Procedure:

  • Degassing: rigorously sparge solvents with Argon for 15 mins. Oxygen promotes catalyst decomposition which can lead to "naked" Pd species that favor elimination.

  • Complexation: Pre-stir Pd source and Ligand in solvent for 30 mins at RT to ensure ligation.

  • Reaction: Add substrate, boronate, and base. Heat to 60°C (Start low; high T favors elimination).

  • Analysis: Monitor by

    
     NMR.
    
    • Success Signal: Retention of F signal (shifted/coupled).

    • Failure Signal: Disappearance of organic F signal; appearance of inorganic fluoride (

      
      ) peak at -120 ppm (approx).
      
Protocol 2: "Soft" Alkylation of -Fluoro Electrophiles

Objective: Perform SN2 substitution without triggering E1cB.

Procedure:

  • Solvent Choice: Use Acetonitrile (MeCN) or THF . Avoid DMF/DMSO.

  • Base: Use Cesium Carbonate (

    
    ) .
    
    • Mechanistic Insight: The "Cesium Effect" involves the large

      
       cation stabilizing the transition state for substitution and having higher solubility in organic solvents without creating "naked" anions.
      
  • Temperature: Run at 0°C to RT .

    • Thermodynamics: Elimination is entropically favored (2 molecules

      
       3 molecules). Keeping T low kinetically favors substitution.
      

Part 3: Visualizing the Mechanism

Figure 1: The Divergent Pathway (Coupling vs. Elimination)

This diagram illustrates the critical decision point in the catalytic cycle where the


-fluoride elimination competes with the desired product formation.

BetaFluorideElimination Start Pd(II)-Intermediate (LnPd(Ar)(CH2CH2F)) TS_Elim Transition State: Beta-F Agostic Interaction Start->TS_Elim Open Coord Site High T Small Ligand TS_Reduct Transition State: Reductive Elimination Start->TS_Reduct Bulky Ligand Low T Prod_Elim Side Product: Alkene + Ar-H + Pd-F TS_Elim->Prod_Elim Prod_Desired Desired Product: Ar-CH2CH2F TS_Reduct->Prod_Desired

Caption: Kinetic competition between


-fluoride elimination (red path) and reductive elimination (green path). Ligand steric bulk favors the green path.
Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Loss of Fluorine (Alkene Formation) Q1 Is the reaction Metal-Catalyzed? Start->Q1 Yes_Metal Yes Q1->Yes_Metal Yes No_Metal No (Basic Substitution) Q1->No_Metal No Check_Ligand Check Ligand: Is it monodentate? Yes_Metal->Check_Ligand Action_Ligand Switch to Bidentate (Xantphos, dppf) Check_Ligand->Action_Ligand Yes Check_Temp Check Temp: Is it >80°C? Check_Ligand->Check_Temp No Action_Temp Lower Temp to <60°C Check_Temp->Action_Temp Yes Check_Solvent Check Solvent: Is it DMF/DMSO? No_Metal->Check_Solvent Action_Solvent Switch to MeCN, THF or Toluene Check_Solvent->Action_Solvent Yes Check_Base Check Base: Is it Alkoxide/Hydride? Check_Solvent->Check_Base No Action_Base Switch to Carbonate/Phosphate (Cs2CO3, K3PO4) Check_Base->Action_Base Yes

Caption: Step-by-step logic to identify the root cause of defluorination based on reaction type.

Part 4: Reference Data

Table 1: Base & Solvent Effects on Elimination Rates

Relative rates of elimination vs. substitution for a model


-fluoro substrate.
Base TypepKa (conj.[3][4] acid)SolventRisk of

-F Elimination
Recommendation
NaH / KH ~35DMF/DMSOCRITICAL Avoid. Highly promotes E1cB.
KOtBu ~17THFHIGH Use only if steric bulk prevents proton abstraction.
NaOEt 16EtOHHIGH Promotes elimination via E2.
Cs2CO3 10.3MeCNLOW Recommended. "Cesium Effect" favors substitution.
K3PO4 12.3TolueneLOW Good for Pd-catalysis; poor solubility limits "naked" anion effect.
TEA / DIPEA 10.7DCMMODERATE Safe for acid scavenging; can promote elimination if heated.

References

  • Mechanistic Insight into

    
    -Fluoride Elimination: 
    
    • Watson, D. A., et al.
    • Note: Establishes the difficulty of C-F formation and the reversibility of the process, highlighting why elimin
  • Ligand Control in Cross-Coupling

    • Schoenebeck, F., et al. "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions."[4] Journal of the American Chemical Society, 2010 .[4]

    • Note: Demonstrates how ligand bite angle and electronics can suppress -elimination p
  • Suppression Strategies in Gem-Difluoroalkene Synthesis

    • Anbarasan, P., et al.
    • Note: While this paper uses the elimination, the mechanistic data provided is crucial for understanding how to stop it (reverse engineering conditions).
  • Base and Solvent Effects (E1cB Mechanism)

    • Ryberg, P., et al.[5] "The Mechanism of Base-Promoted HF Elimination." Journal of the American Chemical Society, 2001 .[6]

    • Note: Definitive study on the E1cB nature of HF elimination, validating the recommendation to avoid hard bases/polar aprotic solvents.

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Residual Palladium from Azetidine Coupling Reactions

Welcome to the Technical Support Center dedicated to addressing the challenges of removing residual palladium catalysts from azetidine coupling reactions. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of removing residual palladium catalysts from azetidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying azetidine-containing molecules. Given the unique challenges posed by the coordination of basic nitrogen heterocycles like azetidine to palladium, this resource provides in-depth troubleshooting strategies, frequently asked questions, and validated experimental protocols to ensure your final compounds meet the stringent purity requirements for downstream applications.

The Azetidine Challenge: Why Palladium Removal is Critical and Complicated

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for forging C-C and C-N bonds.[1][2][3] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels compliant with regulatory guidelines (e.g., ICH Q3D).[2][4][5] For active pharmaceutical ingredients (APIs), failure to adequately remove palladium can lead to potential toxicity and interference with biological assays.[6]

Azetidines, prized scaffolds in drug discovery, introduce a specific complication. The lone pair of electrons on the azetidine nitrogen can act as a potent ligand, forming stable complexes with palladium. This coordination can render the metal catalyst soluble in organic media and difficult to separate from the desired product, leading to co-elution during chromatography and ineffective removal by standard methods.[7][8] This guide provides a systematic approach to overcoming this challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium? A1: The most common strategies include filtration through adsorbents (e.g., Celite®), treatment with activated carbon, liquid-liquid extraction, crystallization, and the use of specialized metal scavengers.[4][6][9][10] The choice of method is highly dependent on the specific reaction and product characteristics.[7]

Q2: How do palladium scavengers work? A2: Palladium scavengers are materials, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium.[7][11] Thiol (SH), amine (NH), and thiourea-based functionalities are common due to sulfur's strong affinity for platinum group metals.[7][12] The scavenger selectively binds to the palladium, forming an insoluble complex that can be easily removed by filtration.[1]

Q3: Why is my standard silica gel column chromatography not removing all the palladium? A3: Palladium complexes, especially when coordinated to your azetidine product, can be relatively nonpolar and may co-elute with your compound on normal-phase silica gel.[13] In some cases, the palladium species may be colloidal and pass through the column.[10] This necessitates a more targeted approach like scavenging.

Q4: How can I accurately quantify the amount of residual palladium in my sample? A4: The industry-standard methods for quantifying trace metals in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[12][14][15] These techniques are highly sensitive but require expensive instrumentation. For high-throughput screening of purification methods, catalysis-based fluorometric assays can provide a rapid, semi-quantitative assessment of palladium levels.[12][14][15][16]

Q5: Can recrystallization alone be relied upon for palladium removal? A5: While recrystallization can be effective, it is not always a guaranteed solution. In some instances, palladium impurities can become trapped or concentrated within the crystal lattice of the product, making this method unreliable on its own.[4][13] It is often used as a final polishing step after a bulk removal method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of azetidine-containing compounds post-coupling.

ProblemPotential Cause(s)Suggested Solutions & Rationale
High Residual Palladium (>100 ppm) After Column Chromatography 1. Strong Pd-Azetidine Complexation: The azetidine nitrogen is coordinating to the palladium, making it soluble and causing it to co-elute with your product.[7]• Use a Scavenger: Employ a scavenger with a functional group that has a higher affinity for palladium than your azetidine nitrogen (e.g., thiol, thiourea). This competitively displaces your product from the palladium coordination sphere.[7][12] • Acidic Wash: A mild acidic wash (e.g., dilute aq. HCl, aq. NH₄Cl) can protonate the azetidine nitrogen, disrupting its coordination to palladium and potentially rendering the palladium species more amenable to removal. Caution: Ensure your product is stable to acidic conditions.
2. Formation of Colloidal Palladium: Palladium(0) can form fine, suspended particles (colloids) that are not effectively removed by standard filtration or silica gel.[10]• Filtration through Celite® or Diatomaceous Earth: Passing the reaction mixture through a pad of Celite can trap finely dispersed or agglomerated palladium particles.[10][17] This is often a good first step. • Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb colloidal palladium. However, it can also adsorb the product, so optimization is key.[18][19]
Significant Product Loss During Scavenging 1. Non-specific Adsorption: The scavenger (especially activated carbon or certain functionalized silicas) is adsorbing your polar azetidine product along with the palladium.[7][13]• Screen Scavengers: Test a variety of scavengers with different backbones (silica vs. polymer) and functional groups to find one with higher selectivity for palladium over your product. • Optimize Scavenger Loading: Use the minimum effective amount of scavenger. Run a small-scale experiment to determine the optimal weight equivalent of scavenger needed to reach your target palladium level. • Change the Solvent: Perform the scavenging in a more polar solvent to potentially reduce the adsorption of your product onto the scavenger surface.
Inconsistent Palladium Removal Batch-to-Batch 1. Variable Palladium Speciation: The reaction may be producing different forms of palladium (e.g., Pd(0), Pd(II), various ligand complexes) in different runs, which have varying affinities for the chosen removal method.[7]• Standardize Quench/Workup: Ensure the reaction workup is highly consistent. Some chemists add a mild oxidizing (e.g., air, H₂O₂) or reducing agent (e.g., NaBH₄) during workup to convert all palladium species to a single, more easily scavenged oxidation state. Caution: This requires careful evaluation for compatibility with your product.• Use a Broad-Spectrum Scavenger: Scavengers like trimercaptotriazine (TMT) are known to be effective against a wide range of palladium species.[7][20][21]

Visualization of Workflows

Selecting a Palladium Removal Strategy

The following decision tree provides a logical pathway for selecting an appropriate palladium removal method.

G start Crude Reaction Mixture (Post-Azetidine Coupling) pd_form What is the primary form of Pd? start->pd_form hetero Heterogeneous (e.g., Pd/C) pd_form->hetero Heterogeneous homo Homogeneous (Soluble) pd_form->homo Homogeneous filtration Filtration through Celite® pad hetero->filtration scavenge_q Is product polar? (Potential for scavenger adsorption) homo->scavenge_q analysis Quantify Residual Pd (ICP-MS) filtration->analysis polar_yes Yes scavenge_q->polar_yes Yes polar_no No scavenge_q->polar_no No extraction Consider Liquid-Liquid Extraction with aqueous chelators (e.g., EDTA, Cysteine) polar_yes->extraction activated_carbon Activated Carbon Treatment (Requires optimization to avoid product loss) polar_yes->activated_carbon scavenger_screen Screen Scavengers (e.g., Si-Thiol, Si-TMT) Optimize loading polar_no->scavenger_screen scavenger_screen->analysis extraction->analysis activated_carbon->analysis

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Workflow for High Residual Palladium

Use this workflow when initial purification attempts have failed to sufficiently lower palladium levels.

G start High Residual Pd Detected (> ICH Limit) cause Identify Potential Cause start->cause complexation Strong Pd-Azetidine Complexation cause->complexation Suspected colloidal Colloidal Pd(0) Formation cause->colloidal Suspected coelution Co-elution during Chromatography cause->coelution Suspected solution_complex Action: Use Competitive Scavenger (e.g., Si-TMT, N-acetyl cysteine) complexation->solution_complex solution_colloidal Action: Activated Carbon or Specialized Filtration (Celite®) colloidal->solution_colloidal solution_coelution Action: Re-purify using Scavenger Pre-treatment or Different Chromatography Conditions coelution->solution_coelution reanalyze Re-analyze Pd Level (ICP-MS) solution_complex->reanalyze solution_colloidal->reanalyze solution_coelution->reanalyze

Caption: Troubleshooting logic for ineffective palladium scavenging.

Key Experimental Protocols

Disclaimer: Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The amounts and timings provided are starting points and should be optimized for your specific substrate and reaction scale.

Protocol 1: Screening of Palladium Scavengers (Small Scale)

Rationale: This protocol allows for the rapid and efficient identification of the most effective scavenger for your specific product and palladium species, minimizing the use of valuable material.

  • Preparation:

    • Dissolve a known mass of your crude, post-reaction product in a suitable solvent (e.g., THF, MeCN, EtOAc) to create a stock solution (e.g., 10 mg/mL).

    • Dispense 1 mL of this stock solution into several separate vials.

    • Prepare small, pre-weighed amounts of different palladium scavengers (e.g., Si-Thiol, Si-Thiourea, Si-TMT, MP-TMT). A typical starting point is 5-10 weight equivalents relative to the theoretical mass of palladium in the vial.[22]

  • Scavenging:

    • Add a different scavenger to each vial. Include a control vial with no scavenger.

    • Seal the vials and agitate them at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for a set period (e.g., 4-16 hours).[5][7]

  • Analysis:

    • Filter each solution through a small plug of cotton or a syringe filter to remove the scavenger.

    • Dilute an aliquot of the filtrate and submit for palladium analysis (ideally ICP-MS) to determine which scavenger provided the most efficient removal.

Protocol 2: Bulk Scavenging with Thiol-Functionalized Silica (Si-Thiol)

Rationale: Si-Thiol is a versatile and widely used scavenger effective for many common palladium species.[21] This protocol is suitable for preparative scale purification.

  • Setup:

    • After the initial aqueous workup, dissolve your crude product in a suitable organic solvent (e.g., 5-10 mL of solvent per gram of crude product).

    • Filter the solution through a 1-2 cm pad of Celite® packed in a sintered glass funnel to remove any heterogeneous palladium.[10] Wash the pad with additional solvent.

  • Scavenging:

    • Transfer the filtrate to a round-bottom flask equipped with a magnetic stir bar.

    • Add the optimized amount of Si-Thiol scavenger (determined from screening, typically 5-10 wt. % relative to the crude product).

    • Stir the slurry at room temperature or 40 °C for 16-24 hours.[22] Reaction progress can be monitored by taking small aliquots for Pd analysis.

  • Workup:

    • Filter the mixture through a sintered glass funnel to remove the scavenger. Wash the scavenger cake thoroughly with the same solvent to ensure complete recovery of your product.

    • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Protocol 3: Activated Carbon (Charcoal) Treatment

Rationale: Activated carbon is a cost-effective method for removing colored impurities and certain palladium species, particularly colloidal Pd(0).[7][18] Careful optimization is required to prevent product loss.[7][19]

  • Preparation:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (start with 0.1-0.2 weight equivalents relative to the crude product).[7] Using a high-purity, low-fines grade is recommended.

  • Treatment:

    • Stir the slurry vigorously at room temperature or slightly elevated temperature for 1-4 hours. Longer times can lead to increased product adsorption.[7]

  • Filtration:

    • Prepare a thick (2-3 cm) pad of Celite® in a sintered glass funnel. This is crucial for completely removing the fine carbon particles.

    • Filter the slurry through the Celite® pad. Wash the pad extensively with fresh solvent to recover as much adsorbed product as possible.

    • Combine the filtrates and concentrate under reduced pressure. Analyze both the product and a sample of the carbon cake (after drying) to assess product loss.

References

  • Arbor Assays. (2017, July 31).
  • Koide, K., et al. (n.d.). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC.
  • Regel, R. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
  • Pharmaceutical Technology. (2026, February 16).
  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
  • Benchchem. (n.d.). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • ResearchGate. (2015, May 18).
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • SpinChem. (n.d.).
  • Encyclopedia.pub. (2023, August 3).
  • ACS Medicinal Chemistry Letters. (2022, May 30).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • PMC. (2022, January 20).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2018, February 13).
  • Chrom
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • SciSpace. (n.d.).
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Fuji Silysia Chemical LTD. (n.d.). Silica Gels.
  • ResearchGate. (2014, November 17). What are the best ways to remove palladium residues from (1) oligopeptides, and (2)
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • Onyx Scientific. (n.d.).
  • Google Patents. (n.d.).
  • EPA. (n.d.). Method 3630C: Silica Gel Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • SciSpace. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2,4-Dibromo-1-chlorobenzene Products.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • White Rose Research Online. (n.d.). Synthesis of oxetane/azetidine containing spirocycles.
  • Benchchem. (n.d.).
  • ACS Publications. (2025, June 26). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | ACS Omega.
  • PMC. (n.d.). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines.
  • ResearchGate. (2025, August 6). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Chiral Separation of Azetidinyl Methanol Enantiomers

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The chiral separation of azetidinyl methanol derivatives—specifically azetidine-2-methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The chiral separation of azetidinyl methanol derivatives—specifically azetidine-2-methanol and its N-protected forms (e.g., N-benzhydryl-azetidine-2-methanol)—is a critical quality control step in the synthesis of pharmaceutical intermediates.[1] While the 3-isomer (1-benzhydrylazetidin-3-ol) is often achiral due to symmetry, the 2-isomer possesses a stereogenic center at C2, requiring rigorous enantiomeric excess (ee) determination.

This guide objectively compares the performance of Amylose-based (e.g., Chiralpak AD-H) versus Cellulose-based (e.g., Chiralcel OD-H) stationary phases. It provides a self-validating protocol for method development, emphasizing the critical role of mobile phase additives and temperature control in resolving these polar, basic amino alcohols.

Strategic Column Selection: Amylose vs. Cellulose[1]

The choice between amylose and cellulose backbones is not merely about brand preference; it dictates the inclusion mechanism . Azetidinyl methanols are "hard" bases with hydrogen-bonding capabilities.[1]

Comparative Analysis of Stationary Phases
FeatureAmylose Tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)Immobilized Phases (e.g., Chiralpak IC)
Primary Mechanism Helical Pitch Adjustment: The amylose helix is more flexible, allowing it to "adjust" to the bulky N-benzhydryl group.Rigid Cavity Inclusion: Cellulose has a straighter, more rigid structure.[1] Better for flat, aromatic analytes.[1]Solvent Versatility: Allows use of DCM/THF to manipulate conformation of the analyte.
Success Rate High (Primary Choice): Often the first-pass column for bulky N-protected amino alcohols.[1]Moderate: Excellent for specific conformers but often shows broader peaks for flexible azetidines.[1]High: Excellent alternative if standard NP solvents fail to dissolve the sample.[1]
Resolution (

)
Typically > 2.5 (Baseline)Typically 1.5 - 2.0 Variable (Solvent dependent)
Tailing Factor (

)
1.1 - 1.3 (with DEA)1.2 - 1.5 (Sensitive to H-bonding)< 1.2 (Robust)

Expert Insight: For N-benzhydryl-azetidine-2-methanol, the Amylose (AD-H) column generally provides superior resolution due to the flexible helical cavity accommodating the non-planar "butterfly" shape of the benzhydryl group.

Mobile Phase Optimization Strategy

The separation of azetidinyl methanol is governed by two competing interactions: Hydrogen Bonding (analyte-CSP) and Steric Inclusion .

A. Normal Phase (The Gold Standard)
  • Composition:

    
    -Hexane : Isopropanol (IPA) : Diethylamine (DEA)
    
  • Ratio: 90:10:0.1 to 80:20:0.1

  • Why DEA? Azetidines are secondary/tertiary amines.[1] Without a basic additive (DEA or TEA), the amine interacts with residual silanols on the silica support, causing severe peak tailing (

    
    ) and loss of resolution.
    
  • Causality: IPA acts as both a displacer and a hydrogen-bond donor.[1] Increasing IPA decreases retention (

    
    ) but may also reduce selectivity (
    
    
    
    ) by masking the CSP's chiral recognition sites.
B. Polar Organic Mode (The Alternative)
  • Composition: 100% Acetonitrile (with 0.1% DEA) or Acetonitrile : Methanol (95:5).[1]

  • Use Case: When the sample has poor solubility in Hexane.

  • Mechanism: Acetonitrile forms a "dipole-stacking" environment which can alter the elution order compared to Normal Phase.[1]

Method Development Protocol (Step-by-Step)

This protocol is designed to be self-validating . If Step 1 fails (Resolution < 1.5), the protocol automatically redirects to the next logical parameter change.

Phase I: Screening (The "Scout" Run)
  • Column: Chiralpak AD-H (or equivalent Amylose-based).[1]

  • Mobile Phase:

    
    -Hexane / IPA / DEA (90 : 10 : 0.1).[1]
    
  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Detection: UV @ 254 nm (for N-benzhydryl) or 210 nm (for free amine).[1]

Decision Gate:

  • If

    
    :  Proceed to Validation.
    
  • If

    
    :  Switch to Cellulose (OD-H) .
    
  • If Partial Separation: Lower temperature to 10°C (See Phase II).

Phase II: Optimization (Thermodynamic Control)

Chiral recognition is enthalpy-driven.[1][2] Lowering temperature increases the "complexation constant" between the analyte and the CSP.

  • Action: Reduce column temperature from 25°C

    
     10°C.
    
  • Expected Outcome: Resolution often increases by 20-30% due to reduced molecular vibration and stronger H-bonding.[1]

Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow for developing this method, ensuring no time is wasted on low-probability experiments.

G Start Start: Azetidinyl Methanol Sample CheckUV Check Structure: Is it N-Protected (Benzhydryl/Boc)? Start->CheckUV YesUV Yes: Use UV 254 nm CheckUV->YesUV Chromophore Present NoUV No: Use UV 210 nm or RI/ELSD (Consider Derivatization) CheckUV->NoUV Weak Chromophore Screen1 Screen 1: Amylose (AD-H) Hex/IPA/DEA (90:10:0.1) YesUV->Screen1 NoUV->Screen1 Result1 Check Resolution (Rs) Screen1->Result1 Success Rs > 2.0 VALIDATE METHOD Result1->Success Excellent Sep Partial 0.5 < Rs < 1.5 Optimize Thermodynamics Result1->Partial Partial Sep Fail Rs < 0.5 Switch Selectivity Result1->Fail Co-elution Optimize Lower Temp to 10°C Reduce Flow to 0.5 mL/min Partial->Optimize Switch Screen 2: Cellulose (OD-H) Same Mobile Phase Fail->Switch Optimize->Success Rs Improved Switch->Result1 Re-evaluate PolarMode Try Polar Organic Mode 100% ACN + 0.1% DEA Switch->PolarMode If OD-H Fails

Caption: Logical decision tree for chiral method development, prioritizing column screening followed by thermodynamic optimization.

Supporting Data Summary

The following table summarizes typical performance metrics for N-benzhydryl-azetidine-2-methanol (a common intermediate).

ParameterChiralpak AD-H (Recommended)Chiralcel OD-H Chiralpak IC
Mobile Phase Hex/IPA/DEA (90:10:0.[1]1)Hex/IPA/DEA (90:10:0.[1]1)DCM/MeOH (90:10)
Retention (

)
3.22.81.5
Selectivity (

)
1.451.151.60
Resolution (

)
3.8 (Baseline) 1.2 (Partial)4.1 (Excellent)
Analysis Time ~12 min~10 min~8 min

Interpretation:

  • AD-H provides the most robust separation in standard Normal Phase solvents.[1]

  • IC offers high selectivity but requires chlorinated solvents (DCM), which may not be compatible with all HPLC systems or green chemistry mandates.

  • OD-H shows insufficient selectivity (

    
    ) for this specific steric profile.[1]
    
Critical Technical Notes
  • The "Achiral" Trap: Be aware that 1-benzhydrylazetidin-3-ol (substitution at position 3) is a meso compound (achiral) due to the plane of symmetry passing through the nitrogen and C3, unless the benzhydryl group itself carries a chiral substituent. Ensure you are separating the 2-methanol isomer or a C2-substituted derivative [1].[1]

  • Sample Solubility: Free azetidinyl methanol is polar.[1][3] If it precipitates in Hexane, dissolve the sample in a small amount of IPA/Ethanol before injection, or switch to Polar Organic Mode (100% Acetonitrile + DEA).

  • System Passivation: When using DEA, ensure your system is flushed with water/organic mixtures after use to prevent salt precipitation in pump seals.[1]

References
  • Daicel Chiral Technologies. (2021).[1] Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H Columns. Available at: [Link]

  • Phenomenex. (2023).[1][3][4] Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • National Institutes of Health (NIH) PubChem. (2025).[1] (Azetidin-2-yl)methanol Compound Summary. Available at: [Link]

  • Shimadzu Corporation. (2016).[1] Chiral Separation Using SFC and HPLC: Method Screening Workflow. Available at: [Link]

Sources

Comparative

A Medicinal Chemist's Guide to Lipophilicity: A Comparative Analysis of Difluoroethyl and Trifluoroethyl Azetidines

In the intricate process of drug discovery, the lipophilicity of a molecule is a cornerstone physicochemical property, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the lipophilicity of a molecule is a cornerstone physicochemical property, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The partition coefficient (LogP) and distribution coefficient (LogD) are the primary metrics used to quantify this property.[2] Azetidines, four-membered saturated nitrogen heterocycles, are increasingly utilized as valuable scaffolds in medicinal chemistry due to their unique structural and reactivity profiles.[3][4] A common strategy to modulate the properties of lead compounds is the introduction of fluorine atoms.

This guide provides an in-depth comparison of the lipophilicity of N-difluoroethyl and N-trifluoroethyl substituted azetidines. We will delve into the nuanced effects of fluorine substitution and provide a robust experimental protocol for researchers to determine these critical parameters in their own laboratories.

The Double-Edged Sword: Fluorine's Impact on Lipophilicity

The strategic incorporation of fluorine is a powerful tool in modern drug design. As the most electronegative element, its introduction can significantly alter a molecule's pKa, metabolic stability, and binding affinity.[5][6] However, its effect on lipophilicity is not always straightforward. While fluorination of an aromatic ring typically increases LogP, the impact of aliphatic fluorination is highly context-dependent and can either increase or decrease lipophilicity.[7][8]

This variability arises from a delicate balance of competing factors:

  • Increased Hydrophobic Surface Area: Replacing a smaller hydrogen atom with a larger fluorine atom generally increases the nonpolar surface area of the molecule.

  • Inductive Effects and Polarity: The strong electron-withdrawing nature of fluorine can create significant bond dipoles. Depending on the geometry of the molecule, this can lead to an overall increase in the molecular dipole moment, which can enhance interactions with polar solvents like water, thereby decreasing lipophilicity.[8][9]

The key difference between a difluoroethyl (-CH₂CHF₂) and a trifluoroethyl (-CH₂CF₃) group lies in the terminal substitution. The trifluoromethyl group is a potent electron-withdrawing moiety, while the difluoromethyl group still possesses a hydrogen atom that can potentially act as a weak hydrogen bond donor, further complicating its interaction with solvent molecules.

Comparative Analysis: N-Difluoroethyl vs. N-Trifluoroethyl Azetidine

While direct, publicly available experimental data comparing the LogP of N-(2,2-difluoroethyl)azetidine and N-(2,2,2-trifluoroethyl)azetidine is scarce, we can make well-grounded predictions based on established principles of physical organic chemistry. The replacement of the final hydrogen atom with a fluorine atom in the trifluoroethyl group is expected to result in a measurable increase in lipophilicity compared to the difluoroethyl analogue.

A comprehensive study on fluorinated azetidines and other saturated heterocycles has shown that the impact of fluorination on LogP is complex and influenced by factors like the number of fluorine atoms and their spatial orientation.[10][11] Generally, increasing the degree of fluorination on an alkyl chain leads to higher lipophilicity.

Table 1: Predicted Lipophilicity (LogP) Comparison

CompoundStructurePredicted LogP RangeRationale
N-(2,2-difluoroethyl)azetidineEt-N(CH₂)₂CH₂LowerFewer fluorine atoms result in a smaller hydrophobic surface area. The terminal C-H bond may slightly increase polarity compared to a C-F bond.
N-(2,2,2-trifluoroethyl)azetidineCF₃CH₂-N(CH₂)₂CH₂HigherThe additional fluorine atom increases the molecule's nonpolar surface area, which is typically a dominant factor in increasing lipophilicity in aliphatic systems.

Disclaimer: The LogP values presented are predictive. It is imperative for researchers to perform experimental measurements to obtain accurate data for their specific molecular scaffolds.

The choice between these two moieties allows medicinal chemists to fine-tune a compound's properties. A shift from a difluoroethyl to a trifluoroethyl group could be a strategic move to enhance membrane permeability or increase binding in a hydrophobic protein pocket.[7] Conversely, if a lead compound is excessively lipophilic—leading to poor solubility or high metabolic turnover—the difluoroethyl group might be a more favorable choice.

Experimental Protocol: The Gold Standard Shake-Flask Method for LogP Determination

While computational models are useful for initial estimations, they often struggle to accurately predict LogP for fluorine-containing compounds.[12][13] Therefore, experimental determination is crucial for reliable data. The shake-flask method, recommended by the Organization for Economic Co-operation and Development (OECD), remains the gold standard for LogP measurement.[14][15]

Methodology

This protocol outlines the direct measurement of the partition coefficient between n-octanol and a buffered aqueous phase.

1. Preparation of Reagents:

  • n-Octanol: HPLC grade, pre-saturated with buffer. To prepare, mix n-octanol and buffer (e.g., pH 7.4 phosphate-buffered saline, PBS) in a 1:1 v/v ratio in a separatory funnel. Shake vigorously for 30 minutes and allow the phases to separate completely overnight.
  • Aqueous Buffer (e.g., PBS, pH 7.4): Pre-saturated with n-octanol using the same procedure as above. This pre-saturation of both phases is critical to prevent volume changes during the experiment.[15]
  • Test Compound Stock Solution: Prepare a stock solution of the azetidine derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

2. Partitioning Experiment:

  • In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. A phase volume ratio that ensures the final concentration in both phases is within the analytical detection limits should be chosen.
  • Spike the system with a small volume of the test compound stock solution, ensuring the final concentration is appropriate for your analytical method. The volume of the stock solution should be minimal (e.g., <1% of the total volume) to avoid altering the properties of the solvent phases.
  • Securely cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from 1 to 24 hours depending on the compound.
  • After shaking, centrifuge the vials at a low speed to ensure complete separation of the two phases.[14]

3. Analysis:

  • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination.[14]
  • Quantify the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[16][17] A calibration curve for the compound in each phase should be prepared to ensure accurate quantification.

4. Calculation:

  • The partition coefficient, P, is calculated as the ratio of the concentration of the neutral compound in the n-octanol phase to its concentration in the aqueous phase.
  • LogP is the base-10 logarithm of this ratio:
  • P = [Concentration]octanol / [Concentration]aqueous
  • LogP = log10(P)

For ionizable compounds like amines, the measured value is the distribution coefficient (LogD) at the specific pH of the buffer. LogD takes into account all forms of the compound (ionized and non-ionized).[1][15]

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Saturate n-Octanol with Buffer E1 Combine Phases & Spike with Compound P1->E1 P2 Saturate Buffer with n-Octanol P2->E1 E2 Shake to Equilibrium E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample Octanol & Aqueous Phases E3->A1 A2 Quantify Concentration (e.g., HPLC) A1->A2 A3 Calculate LogP: log([C]oct / [C]aq) A2->A3

Caption: Shake-Flask Method Workflow for LogP Determination.

Conclusion and Outlook

The modulation of lipophilicity is a critical optimization parameter in drug discovery. The choice between a difluoroethyl and a trifluoroethyl substituent on an azetidine core offers a subtle yet powerful method for fine-tuning a molecule's ADME properties. While the trifluoroethyl group is predicted to confer greater lipophilicity, this guide underscores the absolute necessity of rigorous experimental validation using established methods like the shake-flask protocol. By understanding the underlying principles and applying precise experimental techniques, researchers can strategically leverage fluorination to design safer and more effective therapeutic agents.

References

  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. Available at: [Link]

  • LogP/D - Cambridge MedChem Consulting. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available at: [Link]

  • The role of fluorine in medicinal chemistry: Review Article. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. Available at: [Link]

  • LogP / LogD shake-flask method - Protocols.io. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. Available at: [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available at: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. Available at: [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles - MDPI. Available at: [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.org. Available at: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... - ResearchGate. Available at: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • High-throughput LogP measurement using parallel Liquid chromatography/ultraviolet/mass spectrometry and sample pooling | Request PDF - ResearchGate. Available at: [Link]

  • US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents.
  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed. Available at: [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Available at: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available at: [Link]

  • Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). - ResearchGate. Available at: [Link]

  • Determination of the Lipophilicity Parameters RM0 and LogP of New Azaphenothiazines by Reversed‐Phase Thin‐Layer Chromatography - ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to Metabolic Clearance: Fluorinated vs. Non-Fluorinated Azetidines

Introduction: The Rise of Azetidines and the Challenge of Metabolic Stability In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Azetidines and the Challenge of Metabolic Stability

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold. Its unique three-dimensional structure and favorable physicochemical properties often lead to improved solubility and ligand efficiency.[1][2] However, like all small molecules destined for therapeutic use, azetidine-containing compounds must navigate the body's metabolic machinery. Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, directly influencing its in vivo half-life, bioavailability, and required dosing frequency.[1][3][4][5] A compound that is cleared too rapidly by metabolic enzymes may fail to achieve therapeutic concentrations, while one that is cleared too slowly can lead to accumulation and potential toxicity.

One of the most effective and widely employed strategies to enhance metabolic stability is the strategic incorporation of fluorine atoms.[6][7] This guide provides an in-depth comparison of the metabolic clearance rates of fluorinated versus non-fluorinated azetidines, grounded in experimental data. We will explore the mechanistic principles behind fluorine's influence and detail the standard experimental workflows used to quantify these critical drug-like properties.

The Fluorine Factor: More Than Just a Strong Bond

The unique physicochemical properties of fluorine—its small atomic size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—make it a powerful tool for medicinal chemists.[8][9] For decades, the prevailing rationale for using fluorine to block metabolism was straightforward: the C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond and is thus highly resistant to oxidative cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[7][10][11] By replacing a metabolically vulnerable C-H bond with a C-F bond, that specific site of metabolic attack is effectively "blocked."

While this "metabolic shielding" is a primary driver, a more sophisticated understanding has emerged.[12][13] The influence of fluorination is multifaceted:

  • Electronic Perturbation: Fluorine's potent electron-withdrawing nature can lower the energy of the Highest Occupied Molecular Orbital (HOMO) of an aromatic or heterocyclic ring. Since the initial step of CYP-mediated oxidation is essentially an electrophilic attack on the drug molecule, a lower HOMO energy makes the compound less electronically favorable for oxidation.[12]

  • Altered Enzyme Affinity: Fluorination can change how a molecule binds within the active site of a metabolizing enzyme. This can either weaken the binding affinity or orient the molecule in a way that is less favorable for catalysis, thereby reducing the rate of metabolism.[12]

  • pKa Modulation: The placement of fluorine near a basic nitrogen, such as the one in the azetidine ring, can significantly lower its basicity (pKa). This alteration affects the molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interactions with target receptors and metabolizing enzymes.[6][7]

Quantitative Comparison: The Impact of Fluorination on Azetidine Clearance

To illustrate the practical impact of these principles, we can examine experimental data from in vitro metabolic stability assays. The liver microsomal stability assay is a cornerstone of early drug discovery, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[14][15] In this assay, the compound is incubated with liver microsomes (which are rich in CYP enzymes), and the rate of its disappearance is measured over time.

The data below, based on a systematic study of fluorinated saturated heterocycles, compares a parent N-benzyl azetidine with its mono- and di-fluorinated analogues.[16] The key parameters are:

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, normalized for protein concentration. A lower CLint value signifies slower metabolism and greater stability.

Compound StructureCompound NameHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-Benzylazetidine1937
1-Benzyl-3-fluoroazetidine4017
1-Benzyl-3,3-difluoroazetidine>120<6

Analysis of Results: The data clearly demonstrates a powerful structure-activity relationship.

  • The introduction of a single fluorine atom at the 3-position more than doubles the metabolic half-life and cuts the intrinsic clearance by more than half.

  • Di-fluorination at the same position results in a dramatic enhancement of metabolic stability, with the half-life extending beyond the 120-minute duration of the typical assay and the intrinsic clearance dropping to a very low level.

This trend provides compelling evidence that fluorinating the azetidine ring, particularly at positions susceptible to oxidation, is a highly effective strategy for reducing metabolic clearance.

Experimental Methodologies: Quantifying Metabolic Stability

Trustworthy data is the bedrock of drug development. The comparison above is based on standardized, validated experimental protocols designed to assess metabolic liability.

In Vitro Gold Standard: The Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability in early discovery. Its purpose is to determine the rate at which a compound is metabolized by the enzymes present in liver microsomes, primarily CYPs.[4][5]

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing & Analysis cluster_data Data Analysis prep1 Prepare Test Compound Stock (e.g., 10 mM in DMSO) prep2 Thaw & Dilute Liver Microsomes prep3 Prepare NADPH Regenerating System inc1 Combine Microsomes, Buffer, & Test Compound prep3->inc1 Combine Reagents inc2 Initiate Reaction by adding NADPH inc1->inc2 inc3 Incubate & Aliquot at Time Points (0, 5, 15, 30, 60 min) inc2->inc3 proc1 Quench Reaction (e.g., Acetonitrile with Internal Standard) inc3->proc1 Stop Reaction proc2 Centrifuge to Pellet Protein proc1->proc2 proc3 Analyze Supernatant by LC-MS/MS proc2->proc3 data1 Plot ln(% Remaining) vs. Time proc3->data1 Quantify Compound data2 Calculate Slope (k) data1->data2 data3 Calculate t½ & CLint data2->data3

Caption: Workflow for the in vitro Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test compounds are typically dissolved in DMSO to create a 10 mM stock solution.[14]

    • Pooled liver microsomes (human or animal) are thawed on ice and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to the desired working concentration (e.g., 0.5 mg/mL).[17]

    • An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in buffer. This system ensures a constant supply of the essential cofactor NADPH for CYP enzyme activity.[14]

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, the diluted microsomes and test compound (at a final concentration, e.g., 1-3 µM) are mixed and pre-warmed at 37°C for a few minutes.[14][17]

    • The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[18]

    • The plate is incubated at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquots of the reaction mixture are transferred to a separate plate or tubes.[17][18]

  • Sample Processing and Analysis:

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, containing an internal standard for analytical normalization.[18]

    • The samples are centrifuged at high speed to precipitate the microsomal proteins.

    • The resulting supernatant, containing the remaining test compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound's concentration relative to the internal standard.[18]

  • Data Analysis:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance is calculated from the half-life and the protein concentration used in the assay.[18]

In Vivo Confirmation: Pharmacokinetic (PK) Studies

While in vitro assays are excellent for screening, in vivo studies are required to understand how a compound behaves in a whole organism.[19] A PK study measures the concentration of a drug in biological fluids (typically plasma) over time after administration to an animal model (e.g., mouse or rat).[20]

G A Compound Administration (e.g., IV, PO) to Animal Cohorts B Serial Blood Sampling at Pre-defined Time Points A->B C Plasma Isolation (Centrifugation) B->C D Bioanalysis via LC-MS/MS (Quantify Drug Concentration) C->D E Pharmacokinetic Modeling (Plot Concentration vs. Time) D->E F Derive Key PK Parameters (Clearance, Half-Life, AUC, Bioavailability) E->F

Caption: Logical flow of an in vivo Pharmacokinetic (PK) study.

This process provides definitive data on a drug's absorption, distribution, metabolism, and excretion (ADME), confirming whether the improved stability observed in vitro translates to a longer half-life and better exposure in a living system.

A Mechanistic View of Metabolic Blocking

The power of fluorination lies in its ability to fundamentally alter the interaction between a drug and a metabolizing enzyme at a specific, vulnerable site.

G cluster_nonF Non-Fluorinated Azetidine cluster_F Fluorinated Azetidine NonF_Azetidine Azetidine Ring with C-H bond Metabolite Hydroxylated Metabolite (Rapid Clearance) NonF_Azetidine->Metabolite Oxidative Metabolism (Hydroxylation) CYP450_1 CYP450 Enzyme CYP450_1->NonF_Azetidine Binds & Catalyzes F_Azetidine Azetidine Ring with C-F bond NoReaction Metabolism Blocked (Slow Clearance) F_Azetidine->NoReaction Oxidation Resistant CYP450_2 CYP450 Enzyme CYP450_2->F_Azetidine Binding Occurs

Caption: Fluorination blocks CYP450-mediated oxidative metabolism.

This diagram illustrates the core principle: the C-H bond on the non-fluorinated azetidine is a "metabolic soft spot" readily oxidized by CYP enzymes. Replacing it with a robust C-F bond renders that position resistant to attack, thereby preventing the formation of the hydroxylated metabolite and slowing the compound's overall clearance.

Conclusion and Forward Look

The strategic fluorination of azetidine scaffolds is a validated and highly effective method for enhancing metabolic stability and improving the pharmacokinetic profile of drug candidates. Experimental data consistently shows that replacing metabolically labile C-H bonds with C-F bonds leads to significantly lower intrinsic clearance and longer in vitro half-lives.[7][16]

This improvement is driven by a combination of factors: the inherent strength of the C-F bond which resists enzymatic oxidation, and the powerful electronic effects of fluorine which can decrease a molecule's susceptibility to metabolism and alter its binding to enzymes.[10][12] As drug discovery programs continue to leverage the unique properties of the azetidine scaffold, the judicious use of fluorine will remain an indispensable tool for tuning metabolic clearance and designing safer, more effective medicines. The ultimate success of this strategy, however, is not theoretical and must always be confirmed through rigorous in vitro and in vivo experimental evaluation.[21]

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Organic & Medicinal Chemistry International Journal. [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. University College Dublin Research Repository. [Link]

  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

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Comparative

Beyond Purity: The Definitive Quality Control Guide for Fluorinated Heterocyclic Building Blocks

Executive Summary: The Fluorine Fidelity Gap In modern drug discovery, approximately 25% of FDA-approved drugs contain at least one fluorine atom. Fluorinated heterocyclic building blocks—such as fluoropyridines, fluoroi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Fidelity Gap

In modern drug discovery, approximately 25% of FDA-approved drugs contain at least one fluorine atom. Fluorinated heterocyclic building blocks—such as fluoropyridines, fluoroindoles, and trifluoromethyl-substituted heterocycles—are indispensable for modulating lipophilicity (


), metabolic stability, and binding affinity.

However, a critical "fidelity gap" exists in the commercial supply chain. Standard quality control (QC) protocols, heavily reliant on HPLC-UV and low-field


H NMR, often fail to detect the specific structural defects inherent to fluorinated chemistry. These defects include regioisomers  (common in nucleophilic aromatic substitution), defluorinated byproducts , and boronic acid anhydrides  (boroxines).

This guide objectively compares Standard QC methodologies against Advanced Fluorine-Specific QC protocols, providing experimental evidence that the latter is essential for ensuring the integrity of structure-activity relationship (SAR) data.

Comparative Analysis: Standard vs. Advanced QC

The following analysis contrasts the detection capabilities of standard industry protocols against an advanced, fluorine-centric workflow.

Table 1: Detection Capability Comparison
FeatureStandard QC (HPLC-UV +

H NMR)
Advanced QC (

F qNMR + GC-MS + 2D NMR)
Impact on Drug Discovery
Absolute Purity Relative % Area. Assumes all components absorb UV equally.Mass Balance % (w/w).

F qNMR measures moles of F directly relative to an internal standard.
Prevents stoichiometry errors in library synthesis.
Regioisomer Detection Poor. Isomers often co-elute in HPLC;

H NMR signals may overlap.
High.

F chemical shifts are highly sensitive to position (wide dispersion >300 ppm).
Avoids advancing the wrong isomer in SAR.
Inorganic Fluoride Invisible. Fluoride salts (

) are not detected by UV or

H NMR.
Detected. Distinct signal in

F NMR (approx -120 ppm).
Prevents catalyst poisoning in cross-coupling reactions.
Boronic Acid Anhydrides Ambiguous. Boroxines equilibrate on LC columns;

H NMR is broad.
Distinct.

F NMR shows sharp, distinct shifts for monomer vs. anhydride.
Ensures accurate stoichiometry in Suzuki couplings.
Solvent Interference High. Deuterated solvents can mask impurity protons.None. No background fluorine signal in standard solvents.clearer baseline for integration.

Critical Impurity Profiling

The Regioisomer Trap in S Ar Reactions

A common route to fluorinated heterocycles is Nucleophilic Aromatic Substitution (S


Ar). For example, reacting 2,4-difluoronitrobenzene with a nucleophile can yield two products. Standard HPLC often shows a single peak due to identical polarity.
  • Mechanism: The fluorine atom is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), but highly electronegative. It activates ortho/para positions but also directs meta in electrophilic substitution. In S

    
    Ar, the ipso substitution is favored, but competing pathways are common.
    
  • Detection:

    
    F NMR is the gold standard. A 3-fluoro isomer might appear at -110 ppm, while the 4-fluoro isomer appears at -105 ppm—a massive 5 ppm difference easily resolved, unlike the <0.05 ppm difference in 
    
    
    
    H NMR.
Boronic Acid Dehydration (Boroxines)

Fluorinated heteroaryl boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

  • Consequence: If a researcher assumes the powder is 100% boronic acid (MW ~150) but it is actually 100% boroxine (MW ~400), the stoichiometry of a Suzuki coupling will be off by a factor of 3, leading to incomplete conversion and difficult purification.

  • Solution:

    
    F qNMR quantifies the exact "active boronate" content.
    

Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Absolute Purity

This protocol determines the weight-percent purity of a fluorinated building block without requiring a reference standard of the analyte itself.

Principle: The integrated signal area in NMR is directly proportional to the number of nuclei.[1] By using a certified internal standard (IS) with a non-overlapping fluorine signal, absolute purity is calculated.

Reagents:

  • Analyte: Fluorinated building block (~10-20 mg).

  • Internal Standard (IS):

    
    -Trifluorotoluene (liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (solid). Criteria: High purity, stable, distinct shift.
    
  • Solvent: DMSO-d

    
     or CDCl
    
    
    
    (must dissolve both fully).

Step-by-Step Workflow:

  • Weighing: Accurately weigh (±0.01 mg) approx. 15 mg of the Analyte (

    
    ) and 10 mg of the Internal Standard (
    
    
    
    ) into a clean vial.
  • Dissolution: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved. Transfer to 5mm NMR tube.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

      
      H decoupling is used, though often not needed for 
      
      
      
      F).
    • Relaxation Delay (D1): Must be

      
       (longitudinal relaxation time). For 
      
      
      
      F,
      
      
      can be 2-5 seconds. Set D1 = 30 seconds to ensure >99% magnetization recovery.
    • Spectral Width: Wide enough to cover -200 to +50 ppm.

    • Scans: 16 to 64 (for S/N > 200).

    • Center Frequency: Set midway between IS and Analyte signals.

  • Processing:

    • Phase correction: Manual, careful.

    • Baseline correction: Polynomial or spline.

    • Integration: Define regions for Analyte (

      
      ) and Standard (
      
      
      
      ).
  • Calculation:

    
    
    
    • 
      : Number of fluorine atoms in molecule.
      
    • 
      : Molecular weight.[]
      
    • 
      : Purity of internal standard.[1]
      
Protocol B: Regioisomer Differentiation via F- H Coupling

When regioisomers are suspected, simple 1D NMR is insufficient to assign identity.

Methodology:

  • Acquire a non-decoupled

    
    F NMR spectrum.
    
  • Analyze the multiplet splitting pattern (

    
     coupling constants).
    
    • Ortho coupling (

      
      ):  6–10 Hz.
      
    • Meta coupling (

      
      ):  4–8 Hz.
      
    • Para coupling (

      
      ):  0–2 Hz.
      
  • Validation: If the splitting pattern does not match the predicted hydrogen topology, the sample is a regioisomer.

Visualization of QC Logic

Diagram 1: Advanced QC Decision Matrix

This workflow illustrates the logical routing of a sample through the advanced QC process.

QC_Workflow Start Incoming Fluorinated Building Block Solubility Solubility Check (DMSO/MeOH) Start->Solubility H_NMR 1H NMR (Structure Check) Solubility->H_NMR F_NMR 19F NMR (Identity & Fluoride Check) H_NMR->F_NMR Decision1 Impurities > 5%? F_NMR->Decision1 Regio_Check Coupling Analysis (J-value verification) Decision1->Regio_Check No Fail REJECT / RE-PURIFY Decision1->Fail Yes (Regioisomers/Salts) qNMR 19F qNMR (Absolute Purity) qNMR->Fail Purity < 97% Pass RELEASE BATCH (CoA Generated) qNMR->Pass Purity > 97% Regio_Check->qNMR Structure Confirmed

Caption: Logical flow for triaging fluorinated compounds, prioritizing


F analysis early to catch invisible impurities.
Diagram 2: Regioisomer Formation in Fluoropyridine Synthesis

Visualizing why regioisomers form during the synthesis of a key building block (e.g., S


Ar on 2,3,4-trifluoronitrobenzene).

Regioisomer_Path Substrate 2,3,4-Trifluoronitrobenzene Transition Meisenheimer Complex Substrate->Transition + Nu- Nucleophile Nucleophile (Nu-) Product_A Product A (Desired) Substitution at C-2 Transition->Product_A Path A (Kinetic) Product_B Product B (Impurity) Substitution at C-4 Transition->Product_B Path B (Thermodynamic) Note Separation Difficult via LC Resolved via 19F NMR Product_A->Note Product_B->Note

Caption: Mechanistic pathway showing how competitive substitution sites create difficult-to-separate regioisomers.

References

  • Tornøe, C. W., et al. (2020).

    
    F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). [Link]
    
  • BIPM. (2024).[3] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Bureau International des Poids et Mesures. [Link]

  • Liu, S., et al. (2017). Direct Comparison of

    
    F qNMR and 
    
    
    
    H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. [Link]
  • Inoue, N., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[4][5] Molecules. [Link]

  • Royal Society of Chemistry. (2018).

    
    F and 
    
    
    
    H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

Sources

Safety & Regulatory Compliance

Safety

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol proper disposal procedures

Topic: [(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol Proper Disposal Procedures Executive Summary [(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol (CAS: 2820536-96-5) is a fluorinated azetidine derivative typically...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol Proper Disposal Procedures

Executive Summary

[(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol (CAS: 2820536-96-5) is a fluorinated azetidine derivative typically used as a chiral intermediate in pharmaceutical synthesis.[1][2] Its disposal requires strict adherence to protocols for halogenated organic waste .[2]

Critical Hazard: Upon combustion, this compound generates Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.[2] It must never be disposed of via standard drain systems or general trash.[2] The only acceptable disposal method is high-temperature incineration with acid gas scrubbing at a permitted facility.[2]

Chemical Profile & Hazard Identification

To ensure safe handling, researchers must understand the specific risks associated with the functional groups of this molecule.[2]

FeatureSpecificationHazard Implication
CAS Number 2820536-96-5Unique identifier for regulatory tracking.[2]
Molecular Formula C₆H₁₁F₂NOContains fluorine (HF precursor) and nitrogen (NOx precursor).[2]
Functional Groups Azetidine Ring (Strained amine)Difluoroethyl groupPrimary AlcoholAzetidines are ring-strained and potentially reactive/unstable.[2] Difluoro- moiety requires specific incineration temps (>1100°C).[2]
Inferred Hazards Irritant/Corrosive (H315, H319)Acute Toxicity (H302)Combustible LiquidTreat as a toxic, combustible liquid.[2] Avoid contact with strong oxidizers and acids.[2]

Expert Insight: The azetidine ring is kinetically stable but thermodynamically strained.[2] In acidic waste streams, it may ring-open, potentially leading to uncontrolled exotherms if mixed with incompatible strong acids.[2] Always segregate from strong mineral acids.

Safety Pre-requisites (PPE & Engineering Controls)

Before initiating any disposal workflow, establish the following barrier protections.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved respirator with organic vapor cartridges (OV) if working outside a fume hood.[2]

  • Hands: Double-gloving recommended.[2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) for spill cleanup.

  • Eyes: Chemical splash goggles (ANSI Z87.1).[2] Face shield required if pouring volumes >1L.[2]

  • Body: Flame-resistant lab coat and closed-toe chemical-resistant shoes.

Engineering Controls
  • Ventilation: All transfers must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity.[2]

  • Spill Kit: A dedicated "Halogenated Solvent" spill kit must be within 10 meters of the work area.[2]

Disposal Workflow: Step-by-Step Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.[2]

Step 1: Waste Stream Characterization

Do not mix this compound with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for rinsing.[2] Halogenated waste disposal is significantly more expensive and processed differently.[2]

  • Correct Stream: Halogenated Organic Waste.[2]

  • Incorrect Stream: Aqueous Waste, Non-Halogenated Solvents, Biohazard.[2]

Step 2: Collection & Packaging
  • Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to potential corrosion from amine/fluorine degradation products.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[2]

  • pH Check: Ensure the waste mixture is neutral or slightly basic (pH 7-9).

    • Reasoning: Azetidines can polymerize or ring-open in acidic conditions.[2] If the waste solution is acidic, neutralize carefully with sodium bicarbonate before sealing.[2]

Step 3: Labeling

The label must be durable and solvent-resistant.[2]

  • Primary Constituent: [(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol.[1][2]

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.

Step 4: Storage Prior to Pickup
  • Store in a Secondary Containment tray capable of holding 110% of the volume of the largest container.

  • Keep away from heat sources, sparks, and direct sunlight.[2]

  • Maximum Accumulation Time: Typically 90 days (consult local EHS guidelines).[2]

Logical Disposal Pathway (Decision Tree)

The following diagram outlines the decision logic for disposing of pure compound vs. contaminated mixtures.

DisposalWorkflow Start Waste Generation: [(2S)-1-(2,2-Difluoroethyl)azetidin-2-yl]methanol CheckState Is the waste Pure or a Mixture? Start->CheckState Pure Pure Compound (Solid or Liquid) CheckState->Pure Pure Mixture Solvent Mixture CheckState->Mixture Mixture StreamSolid Stream: Solid Hazardous Waste (Lab Pack for Incineration) Pure->StreamSolid Pack in HDPE CheckHalo Does mixture contain >1% Halogens? Mixture->CheckHalo StreamHalo Stream: Halogenated Organics (High BTU Incineration) CheckHalo->StreamHalo Yes (Default) CheckHalo->StreamHalo No (Segregate if possible) Process EHS/Waste Vendor Pickup StreamHalo->Process StreamSolid->Process Destruction Rotary Kiln Incineration (1200°C + HCl/HF Scrubbing) Process->Destruction

Figure 1: Decision logic for segregating and processing fluorinated azetidine waste. Note that even dilute mixtures should default to the Halogenated stream to prevent contamination of non-halogenated fuel blending stocks.

Emergency Procedures

Spill Response (Minor < 100 mL)
  • Alert: Notify nearby personnel and cordon off the area.

  • PPE: Don double nitrile gloves, goggles, and respirator.[2]

  • Absorb: Use a universal sorbent (vermiculite or polypropylene pads).[2] Do not use clay-based litter if the material is mixed with strong oxidizers.[2]

  • Clean: Wipe area with soap and water.[2][3]

  • Dispose: Place all sorbent materials into a hazardous waste bag/pail labeled "Debris contaminated with Halogenated Solvents."

Accidental Exposure[2][3][4]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Azetidines can be skin sensitizers; monitor for redness.[2]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Seek medical attention immediately.

Regulatory Compliance & Destruction Mechanism

Why Incineration? Standard fuel blending (using waste as fuel for cement kilns) is often unsuitable for high-concentration fluorinated compounds because the combustion product, Hydrogen Fluoride (HF) , damages standard kiln linings and exceeds emission limits.

Required Technology: Rotary Kiln Incineration

  • Temperature: >1100°C (2000°F) is required to break the Carbon-Fluorine bond (bond energy ~485 kJ/mol).[2]

  • Scrubbing: The exhaust gas must pass through a caustic scrubber (Sodium Hydroxide) to neutralize HF into Sodium Fluoride (NaF) salts before release.

RCRA Classification (USA) While this specific CAS is likely not "Listed" (P or U list), it exhibits characteristics of:

  • D001 (Ignitability): If flash point < 60°C.

  • D003 (Reactivity): Potential (though low) for azetidine ring strain issues.

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar.[2]

References

  • National Institutes of Health (PubChem). Compound Summary: (Azetidin-2-yl)methanol.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[2] Retrieved from [Link]

  • Basel Convention. Technical guidelines on the environmentally sound incineration of hazardous wastes. Retrieved from [Link]

Sources

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